Product packaging for Im-1(Cat. No.:)

Im-1

Cat. No.: B1576327
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The identifier "Im-1" is ambiguous in scientific literature and does not point to a single, specific chemical entity. Researchers inquiring about "this compound" are advised to clarify the context, as it may refer to one of the following: 1) A Peptide-like Molecule: In structural biology, "IM1" may refer to a specific organic compound with the systematic name (2R,4S,5S,1'S)-2-phenylmethyl-4-hydroxy-5-(tert-butoxycarbonyl)amino-6-phenyl hexanoyl-N-(1'-imidazo-2-yl)-2'-methylpropana mide (PubChem CID 5496674) . 2) A Metabolite: In pesticide chemistry, "this compound-5" identifies a metabolite of the insecticide acetamiprid (PubChem CID 19967186) . 3) A Biological Pathway: In medical research, "IMiD" is a common abbreviation for a class of "Immunomodulatory Drugs," such as lenalidomide and pomalidomide . This abbreviation is sometimes stylized in literature as "IMiD1" for specific compounds, which could be a source of confusion. Without a more specific identifier , providing detailed application, research value, and mechanism of action is not possible. Please confirm the exact compound of interest to obtain accurate product information. This product is strictly for Research Use Only.

Properties

bioactivity

Gram+ & Gram-, Insects,

sequence

FSFKRLKGFAKKLWNSKLARKIRTKGLKYVKNFAKDMLSEGEEAPPAAEPPVEAPQ

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Interleukin-1 (IL-1) Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the Interleukin-1 (IL-1) signaling pathway, a critical mediator of innate immunity and inflammation. The IL-1 family of cytokines, primarily IL-1α and IL-1β, are potent pro-inflammatory mediators involved in a wide range of physiological and pathological processes. Understanding the intricacies of the IL-1 signaling cascade is paramount for the development of therapeutics targeting a spectrum of inflammatory diseases.

Core Signaling Pathway

The canonical IL-1 signaling pathway is initiated by the binding of IL-1α or IL-1β to the Interleukin-1 receptor type I (IL-1R1). This ligand binding induces a conformational change in IL-1R1, facilitating its heterodimerization with the IL-1 receptor accessory protein (IL-1RAcP). The juxtaposition of the intracellular Toll-IL-1 receptor (TIR) domains of both receptors triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).

MyD88, in turn, recruits IL-1 receptor-associated kinase 4 (IRAK4), which phosphorylates and activates IRAK1 and IRAK2. The activated IRAKs then associate with TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. This interaction leads to the K63-linked polyubiquitination of TRAF6 and other substrates, forming a scaffold for the recruitment of the TAK1 complex, which consists of TAK1, TAB1, and TAB2.

The activation of TAK1 is a crucial node in the pathway, leading to the activation of two major downstream signaling arms: the NF-κB pathway and the MAPK pathways (JNK and p38). The activation of these transcription factors results in the induction of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, orchestrating the inflammatory response.

Quantitative Data Summary

The following tables summarize key quantitative data related to the IL-1 signaling pathway, providing a comparative overview of binding affinities, kinetic parameters, and cellular responses.

Table 1: Receptor Binding Affinities and Kinetic Parameters

LigandReceptorCell TypeDissociation Constant (KD)Association Rate Constant (kon)Dissociation Rate Constant (koff)Reference
IL-1αsIL-1RI-4.15 x 10-6 M2.41 x 105 M-1s-1-[1]
IL-1βIL-1RIEL4 (murine T-lymphoma)0.4 nM--[2]
IL-1βIL-1RIRaji (human B-lymphoma)2.1 nM--[2]

Table 2: IL-1-Induced Gene and Protein Expression Changes

Gene/ProteinCell TypeIL-1β ConcentrationTime PointFold Change (mRNA)Fold Change (Protein)Reference
IL-6Obese mouse cardiac tissue---~0.43-fold decrease with α-IL-1β[3]
TNF-αObese mouse cardiac tissue----[3]
Gr1+ cellsObese mouse cardiac tissue-Day 20-~0.44-fold decrease with α-IL-1β[3]
F4/80+ macrophagesObese mouse cardiac tissue-Day 20-~0.42-fold decrease with α-IL-1β[3]
TCR+ T cellsObese mouse cardiac tissue-Day 20-~0.34-fold decrease with α-IL-1β[3]
CD4+IFN-γ+ (Th1) cellsObese mouse cardiac tissue-Day 20-~0.33-fold decrease with α-IL-1β[3]
CD4+IL-17+ (Th17) cellsObese mouse cardiac tissue-Day 20-~0.36-fold decrease with α-IL-1β[3]
CD8+ T cellsObese mouse cardiac tissue-Day 20-~0.34-fold decrease with α-IL-1β[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core IL-1 signaling pathway and a typical experimental workflow for studying this pathway.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL1R1 IL-1R1 IL-1->IL1R1 Binding IL1RAcP IL-1RAcP IL1R1->IL1RAcP Dimerization MyD88 MyD88 IL1RAcP->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Activation MAPK_cascade MAPK Cascade (JNK, p38) TAK1_complex->MAPK_cascade Activation NFkB_IkB NF-κB-IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation, NF-κB release Nucleus Nucleus NFkB->Nucleus Translocation AP1 AP-1 MAPK_cascade->AP1 Activation AP1->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Transcription

Caption: The canonical Interleukin-1 signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_protein_analysis Protein-Level Analysis cluster_gene_expression Gene Expression Analysis Cell_seeding Seed cells (e.g., HEK293T, THP-1) IL1_stimulation Stimulate with IL-1β (Dose-response or time-course) Cell_seeding->IL1_stimulation Cell_lysis Cell Lysis IL1_stimulation->Cell_lysis Luciferase_assay NF-κB Luciferase Reporter Assay IL1_stimulation->Luciferase_assay qPCR RT-qPCR (e.g., IL-6, TNF-α mRNA) IL1_stimulation->qPCR CoIP Co-Immunoprecipitation (e.g., TRAF6-IRAK1 interaction) Cell_lysis->CoIP Western_blot Western Blot (e.g., p-IRAK1, p-IKKβ) Cell_lysis->Western_blot

Caption: A typical experimental workflow for studying IL-1 signaling.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the IL-1 signaling pathway.

Western Blot Analysis of IRAK1 and IKKβ Phosphorylation

This protocol is designed to detect the phosphorylation of key kinases in the IL-1 signaling pathway, a direct indicator of pathway activation.

a. Materials:

  • Cell culture reagents

  • Recombinant human IL-1β (carrier-free)

  • Lysis buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% (w/v) BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary antibodies: Rabbit anti-phospho-IRAK1 (Thr209), Rabbit anti-IRAK1, Rabbit anti-phospho-IKKα/β (Ser176/180), Rabbit anti-IKKβ.

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

b. Protocol:

  • Cell Culture and Stimulation:

    • Seed appropriate cells (e.g., HeLa, THP-1) in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free medium for 4-6 hours prior to stimulation.

    • Stimulate cells with varying concentrations of IL-1β (e.g., 0.1, 1, 10 ng/mL) for a fixed time (e.g., 15 minutes) or with a fixed concentration of IL-1β (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-IRAK1).

Co-Immunoprecipitation of TRAF6 and IRAK1

This protocol is used to demonstrate the physical interaction between TRAF6 and IRAK1, a key step in the IL-1 signaling cascade.

a. Materials:

  • Cell culture reagents and IL-1β

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.

  • Primary antibody for immunoprecipitation (e.g., Rabbit anti-TRAF6)

  • Control IgG (e.g., Rabbit IgG)

  • Protein A/G magnetic beads

  • Elution buffer: 1x Laemmli sample buffer

  • Antibodies for Western blotting (e.g., Mouse anti-IRAK1, Rabbit anti-TRAF6)

b. Protocol:

  • Cell Culture, Stimulation, and Lysis:

    • Follow the steps for cell culture and stimulation as described in the Western blot protocol.

    • Lyse the cells using the Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding protein A/G magnetic beads for 30 minutes at 4°C on a rotator.

    • Remove the beads using a magnetic stand and transfer the supernatant to a new tube.

    • Add the immunoprecipitating antibody (e.g., anti-TRAF6) or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add fresh protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C on a rotator.

    • Collect the beads using a magnetic stand and discard the supernatant.

  • Washing and Elution:

    • Wash the beads three to five times with ice-cold Co-IP wash buffer.

    • After the final wash, remove all residual buffer.

    • Elute the protein complexes by resuspending the beads in 1x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform Western blotting as described previously.

    • Probe the membrane with antibodies against the interacting protein (e.g., anti-IRAK1) and the immunoprecipitated protein (e.g., anti-TRAF6).

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB, a key downstream effector of the IL-1 pathway.

a. Materials:

  • HEK293T cells or other suitable cell line

  • Transfection reagent

  • NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of the firefly luciferase gene)

  • Control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)

  • IL-1β

  • Dual-luciferase reporter assay system

  • Luminometer

b. Protocol:

  • Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to express the plasmids for 24-48 hours.

  • Cell Stimulation:

    • Stimulate the transfected cells with different concentrations of IL-1β for 6-8 hours. Include an unstimulated control.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Transfer the cell lysate to a luminometer plate.

    • Measure the firefly luciferase activity according to the manufacturer's protocol.

    • Subsequently, measure the Renilla luciferase activity in the same well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

This comprehensive guide provides a foundational understanding of the IL-1 mechanism of action, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.

References

An In-depth Technical Guide to the Biological Function and Pathways of Interleukin-1 (IL-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune system. It is a central mediator of inflammation and is involved in a wide range of physiological and pathological processes, including host defense against infection, autoimmune diseases, and cancer. This guide provides a comprehensive overview of the biological function of IL-1 and its intricate signaling pathways, with a focus on data-driven insights and experimental methodologies.

Core Biological Functions of Interleukin-1

Interleukin-1 exists in two primary forms, IL-1α and IL-1β, both of which are encoded by distinct genes.[1] While both isoforms are potent inflammatory mediators, they have distinct roles and mechanisms of action.

  • IL-1α: A Dual-Function Cytokine and Alarmin: IL-1α can act as a traditional cytokine by binding to its cell surface receptor, but it also functions as an "alarmin".[2] In this role, the precursor form of IL-1α is biologically active and can be released from necrotic cells, signaling tissue damage to the immune system.[2] It also possesses a nuclear localization sequence, allowing it to translocate to the nucleus and act as a transcription factor.[2]

  • IL-1β: A Tightly Regulated Inflammatory Mediator: In contrast, the precursor of IL-1β is inactive and requires cleavage by caspase-1, an enzyme activated within a multiprotein complex called the inflammasome, to become mature and active. This tight regulation ensures that the potent inflammatory effects of IL-1β are only unleashed in response to specific stimuli, such as pathogens or cellular stress.

Once activated, both IL-1α and IL-1β initiate a signaling cascade that leads to the production of a wide array of inflammatory mediators, including other cytokines, chemokines, and adhesion molecules.[3] This cascade amplifies the inflammatory response, recruiting immune cells to the site of infection or injury and shaping the subsequent adaptive immune response.[3]

The Interleukin-1 Signaling Pathway

The biological effects of IL-1 are mediated through its interaction with the IL-1 receptor complex, which consists of the IL-1 receptor type I (IL-1RI) and the IL-1 receptor accessory protein (IL-1RAcP).[1][4] The binding of IL-1 to IL-1RI initiates a series of intracellular events that culminate in the activation of key transcription factors, primarily NF-κB and AP-1.[1]

The canonical IL-1 signaling pathway can be summarized in the following steps:

  • Ligand Binding and Receptor Complex Formation: IL-1α or IL-1β binds to IL-1RI, leading to a conformational change that promotes the recruitment of IL-1RAcP to form a ternary signaling complex.[1][4]

  • Recruitment of Adaptor Proteins: The formation of the receptor complex creates a docking site for the adaptor protein MyD88 (Myeloid differentiation primary response 88).[1] MyD88, in turn, recruits the IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[1] The Toll-interacting protein (TOLLIP) can inhibit this process by binding to IRAK1 in resting cells.[1]

  • IRAK Kinase Cascade: IRAK4 phosphorylates and activates IRAK1.[1] Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.[1]

  • Activation of Downstream Kinases: TRAF6, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1a, catalyzes the synthesis of K63-linked polyubiquitin chains. This leads to the activation of the TAK1 (TGF-β-activated kinase 1) complex, which also includes TAB1 and TAB2.[1]

  • Activation of NF-κB and MAPK Pathways: Activated TAK1 phosphorylates and activates two major downstream pathways:

    • The IKK complex (IκB kinase complex): This leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1]

    • Mitogen-activated protein kinase (MAPK) cascades: TAK1 activates MKKs (MAPK kinases), which in turn phosphorylate and activate JNK and p38 MAPKs.[1] This results in the activation of the transcription factor AP-1.[1]

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1 IL-1α / IL-1β IL-1RI IL-1RI IL-1->IL-1RI Binds IL-1RAcP IL-1RAcP IL-1RI->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 (TAB1/2) TRAF6->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Activates MKKs MKKs TAK1_complex->MKKs Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB IκB->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates JNK_p38 JNK / p38 MKKs->JNK_p38 Activates AP1 AP-1 JNK_p38->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Gene Pro-inflammatory Gene Expression NFκB_nuc->Gene AP1_nuc->Gene

Caption: The canonical Interleukin-1 signaling pathway.

Quantitative Data on IL-1 Signaling

ParameterValueProtein/InteractionReference Assay
Binding Affinity (Kd)
IL-1β to IL-1RI~10-100 pMIL-1β / IL-1RISurface Plasmon Resonance
IL-1α to IL-1RI~10-100 pMIL-1α / IL-1RISurface Plasmon Resonance
Enzymatic Activity
Caspase-1 (for pro-IL-1β)Varies with substrate concentrationCaspase-1 / pro-IL-1βFRET-based peptide assay
Cellular Responses
NF-κB Activation (EC50)~1-10 pM (IL-1β)IL-1β induced NF-κBReporter Gene Assay
IL-6 Production (EC50)~0.1-1 ng/mL (IL-1β)IL-1β induced IL-6ELISA

Note: These values are approximate and can vary depending on the cell type, experimental conditions, and specific assay used.

Experimental Protocols

This protocol is used to investigate the interaction between two putative binding partners, for example, IRAK1 and TRAF6.

Materials:

  • Cell lysate from cells stimulated with IL-1β

  • Antibody specific to the "bait" protein (e.g., anti-IRAK1)

  • Protein A/G magnetic beads

  • Wash buffers (e.g., RIPA buffer)

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse IL-1β-stimulated cells in a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein (anti-IRAK1) to form antibody-antigen complexes.

  • Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-TRAF6) to confirm the interaction.

CoIP_Workflow Start Start: IL-1β Stimulated Cells Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Preclear Pre-clear Lysate (Protein A/G beads) Lysis->Preclear IP Immunoprecipitation (Add anti-IRAK1 antibody) Preclear->IP Capture Capture Complexes (Add Protein A/G beads) IP->Capture Wash Wash Beads (Remove non-specific proteins) Capture->Wash Elute Elute Proteins Wash->Elute Analyze SDS-PAGE & Western Blot (Probe with anti-TRAF6) Elute->Analyze End End: Detect Interaction Analyze->End

Caption: A typical workflow for a co-immunoprecipitation experiment.

This assay is used to quantify the activation of the NF-κB signaling pathway in response to IL-1 stimulation.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression plasmid for a reporter gene (e.g., Luciferase) under the control of an NF-κB response element promoter

  • Transfection reagent

  • IL-1β

  • Luciferase assay reagent

Procedure:

  • Transfection: Co-transfect cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Stimulation: After 24-48 hours, treat the cells with varying concentrations of IL-1β for a defined period (e.g., 6 hours).

  • Cell Lysis: Lyse the cells to release the reporter proteins.

  • Luminescence Measurement: Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity. Plot the normalized luciferase activity against the IL-1β concentration to determine the EC50.

NFkB_Reporter_Logic IL1_stim IL-1β Stimulation NFkB_act NF-κB Activation IL1_stim->NFkB_act Reporter_bind NF-κB binds to Response Element NFkB_act->Reporter_bind Luc_exp Luciferase Expression Reporter_bind->Luc_exp Luminescence Luminescent Signal Luc_exp->Luminescence

Caption: The logical flow of an NF-κB reporter gene assay.

Therapeutic Implications

The central role of IL-1 in inflammation has made it a prime target for drug development. Several therapeutic strategies have been developed to block IL-1 signaling, including:

  • Anakinra: A recombinant form of the naturally occurring IL-1 receptor antagonist (IL-1Ra) that competitively inhibits the binding of both IL-1α and IL-1β to IL-1RI.

  • Canakinumab: A monoclonal antibody that specifically neutralizes IL-1β.

  • Rilonacept: A dimeric fusion protein that acts as a soluble decoy receptor, binding and neutralizing both IL-1α and IL-1β.

These therapies have shown significant efficacy in the treatment of a variety of autoinflammatory syndromes and are being investigated for their potential in a broader range of inflammatory diseases, including rheumatoid arthritis, gout, and cardiovascular disease.[5]

This guide provides a foundational understanding of the multifaceted biological functions and signaling pathways of Interleukin-1. Further research into the intricate regulatory mechanisms and cell-type-specific responses to IL-1 will continue to unveil new therapeutic opportunities for a host of inflammatory diseases.

References

Introduction to the Iminium Ion Intermediate (IM-1)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the term "Im-1" reveals its application in diverse scientific contexts, ranging from a crucial intermediate in enzymatic reactions to a specific cell-surface antigen and a parasitic fusion protein. Due to this ambiguity, this technical guide will focus on the most extensively characterized entity in recent structural biology literature: the iminium ion intermediate, this compound, involved in the AsKslB-mediated Pictet-Spengler reaction .

This guide provides a comprehensive overview of the structural analysis and characterization of this specific this compound, tailored for researchers, scientists, and drug development professionals.

The iminium ion intermediate this compound is a transient chemical species that plays a pivotal role in the Pictet-Spengler reaction catalyzed by the enzyme AsKslB. The successful capture and structural elucidation of this elusive intermediate have provided unprecedented insights into the catalytic mechanism of Pictet-Spenglerases (PSases), paving the way for rational enzyme engineering and the development of novel biocatalysts.[1]

Structural Analysis of this compound in the AsKslB Active Site

The co-crystal structure of this compound bound to AsKslB reveals the precise interactions that stabilize this key transition state. The intermediate is situated within the enzyme's active site, held in place by a network of hydrogen bonds and hydrophobic interactions.

Key Molecular Interactions

A summary of the critical hydrogen bonds between this compound and the active site residues of AsKslB is presented below.

This compound MoietyInteracting ResidueBond Distance (Å)
α-carboxyl groupThr2632.7
α-carboxyl groupLys2662.5
γ-carboxyl groupArg2583.0
γ-carboxyl groupArg2583.1

Table 1: Hydrogen Bond Interactions Stabilizing the this compound Intermediate.[1]

These interactions, particularly with Arg258, Thr263, and Lys266, are crucial for the coordination and stabilization of the α-ketoglutarate (α-KG) moiety of the intermediate.[1] Furthermore, steric hindrance from Phe98, Thr263, and Lys266 likely contributes to the stereoselectivity of the reaction by disfavoring a re-face attack at the C2' of the α-KG moiety.[1]

Experimental Protocols

The successful structural determination of the this compound intermediate required a meticulously designed experimental workflow.

Co-crystallization of the this compound Intermediate

This protocol outlines the method used to capture the this compound intermediate in complex with the AsKslB enzyme.

Objective: To obtain co-crystals of AsKslB with the short-lived this compound intermediate for X-ray diffraction analysis.

Materials:

  • Purified AsKslB enzyme (10 mg/mL)

  • L-Tryptophan (L-Trp) solution (5 mM)

  • α-ketoglutarate (α-KG) solution (5 mM)

  • Crystallization screening solutions

  • Glycerol (25% v/v) for cryoprotection

  • Liquid nitrogen

Procedure:

  • Prepare a reaction mixture by co-incubating purified AsKslB (10 mg/mL) with L-Trp (5 mM) and α-KG (5 mM).

  • Incubate the mixture at 8 °C for a period of 2 hours to allow for the formation of the this compound intermediate.

  • Set up crystallization screening trials with the incubation mixture.

  • Harvest the resulting crystals and briefly immerse them in a reservoir solution containing 25% (v/v) glycerol for cryoprotection.

  • Flash-cool the cryoprotected crystals in liquid nitrogen for data collection.[1]

Visualizing the Catalytic Trajectory

The structural snapshots of AsKslB in its apo form, bound to the substrate (L-Trp), the intermediate (this compound), and the product (KA), provide a comprehensive view of the full catalytic trajectory.

G cluster_workflow Experimental Workflow for this compound Structure Determination AsKslB Purified AsKslB Incubation Co-incubation (2h at 8°C) AsKslB->Incubation LTrp_aKG L-Trp and α-KG LTrp_aKG->Incubation Crystallization Crystallization Screening Incubation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure This compound Bound Structure Data_Collection->Structure

Workflow for this compound structure determination.

The catalytic cycle involves a significant conformational change of the indole ring.

G cluster_pathway Catalytic Pathway of AsKslB LTrp L-Trp Bound State IM1 This compound Intermediate State LTrp->IM1 ~90° tilt of indole ring KA KA Product State IM1->KA

Conformational changes during catalysis.

During the conversion of L-tryptophan to the intermediate this compound and subsequently to the product, the indole ring undergoes a tilt of approximately 90 degrees towards the α-KG module. This movement is critical to avoid steric clashes with Phe98.[1] A full 180-degree flip, which would be energetically unfavorable, is avoided.[1] This structural insight highlights the dynamic role of the enzyme's active site in guiding the reaction pathway.[1]

Other "this compound" Designations in Scientific Literature

It is important for researchers to be aware of other instances of the "this compound" designation to avoid confusion:

  • Human B-lymphocyte-specific, cell surface antigen: A protein complex obtained from the human B-lymphoblast cell line this compound, consisting of polypeptides of 23,000 and 30,000 daltons.[2]

  • Trypanosoma cruzi fusion protein: A fusion protein specific to the amastigote stage of the parasite that can induce cross-reactive antibodies with host heart proteins.[3]

  • Cleavage Factor Im (CF Im): A heterodimeric protein complex involved in the 3'-end processing of pre-mRNAs in metazoans. It consists of a 25 kDa subunit and one of several larger subunits (59, 68, or 72 kDa).[4]

This guide has focused on the iminium ion intermediate this compound due to the detailed structural and functional data available. Professionals in drug development can leverage this information for the rational design of inhibitors or for the bioengineering of novel enzymes.

References

Section 1: IM-1 (1,4-O-diferuloylsecoisolariciresinol) - A Novel mTOR Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of preliminary in vitro studies on entities designated "IM-1" reveals a landscape of diverse therapeutic modalities, from small molecule inhibitors of critical cancer signaling pathways to probiotic strains with antimicrobial properties. This guide provides a detailed technical overview of the foundational in vitro research for several distinct "this compound" candidates, tailored for researchers, scientists, and drug development professionals.

This compound was identified as a novel inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in various cancers, making mTOR a key therapeutic target.[1]

Quantitative Data: Anticancer Activity

Preliminary studies evaluated the cytotoxic and apoptotic effects of this compound on cancer cells.

Assay TypeObservationCell LinesReference
CytotoxicityThis compound induces cancer cell cytotoxicity.Panel of cancer cells[1]
ApoptosisThis compound leads to apoptosis in cancer cells.Panel of cancer cells[1]
mTOR Pathway InhibitionDecreased phosphorylation of p70S6K and 4E-BP1.Cancer cells[1]
Experimental Protocols

High-Content Screening Assay for mTOR Inhibitors:

  • Objective: To identify inhibitors of the mTOR signaling pathway based on the subcellular localization of eukaryotic initiation factor 4E (eIF4E).

  • Cell Line: Mouse embryonic fibroblast cells.

  • Methodology:

    • Cells are cultured in appropriate media and seeded in multi-well plates.

    • A library of natural compounds, including this compound, is added to the wells.

    • Following incubation, cells are fixed and stained to visualize the nucleus and eIF4E.

    • Automated microscopy and image analysis are used to determine the nuclear translocation of eIF4E, an indicator of mTOR inhibition.

Western Blot Analysis of mTOR Downstream Targets:

  • Objective: To quantify the phosphorylation levels of mTOR pathway proteins.

  • Methodology:

    • Cancer cells are treated with this compound or a vehicle control for a specified duration.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated and total p70 ribosomal protein S6 kinase (S6K) and eIF4E binding protein 1 (4E-BP1).

    • Secondary antibodies conjugated to a detection enzyme are used for visualization and quantification.

MTS Assay for Cell Cytotoxicity:

  • Objective: To assess the effect of this compound on cancer cell viability.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with varying concentrations of this compound.

    • After the treatment period, an MTS reagent is added to each well.

    • The absorbance is measured at 490 nm, which is proportional to the number of viable cells.

Flow Cytometry for Apoptosis Evaluation:

  • Objective: To detect and quantify apoptosis induced by this compound.

  • Methodology:

    • Cells are treated with this compound.

    • Both floating and adherent cells are collected.

    • Cells are stained with Annexin V and propidium iodide (PI).

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow Diagrams

mTOR_Signaling_Pathway cluster_downstream Downstream Effects mTOR mTOR S6K p70S6K mTOR->S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Survival Survival mTOR->Survival Cell Growth Cell Growth S6K->Cell Growth eIF4E eIF4E _4EBP1->eIF4E Proliferation Proliferation eIF4E->Proliferation IM1 This compound IM1->mTOR inhibits

Caption: mTOR signaling pathway inhibited by this compound.

Experimental_Workflow_mTOR cluster_screening Screening & Validation cluster_assays In Vitro Assays HCS High-Content Screen (eIF4E Localization) Hit_ID This compound Identification HCS->Hit_ID MTS MTS Assay (Cytotoxicity) Hit_ID->MTS Flow Flow Cytometry (Apoptosis) Hit_ID->Flow WB Western Blot (p-S6K, p-4E-BP1) Hit_ID->WB

Caption: Experimental workflow for this compound validation.

Section 2: this compound® (Bifidobacterium longum subsp. infantis CECT7210) - A Probiotic with Antimicrobial Activity

B. infantis this compound® is a probiotic strain that has demonstrated in vitro activity against various intestinal pathogens.[2][3][4] Research has focused on its ability to inhibit pathogen growth and its synergistic effects with prebiotics.

Quantitative Data: Pathogen Inhibition and Prebiotic Growth Enhancement

Inhibition of Enteropathogens by B. infantis this compound® in Co-culture: [2]

Pathogen Inhibition Level
Clostridium difficile Inhibited
Escherichia coli Not inhibited

| Cronobacter sakazakii | Growth decreased |

Adhesion and Displacement of Pathogens on HT29 Cells: [3][4]

Pathogen Displacement by this compound® Adhesion Prevention by this compound®
Cronobacter sakazakii Displaced Prevented
Salmonella enterica Displaced Not specified

| Shigella sonnei | Not specified | Prevented |

Growth Enhancement of B. infantis this compound® by Prebiotics: [2][4]

Prebiotic Growth Effect
Galactooligosaccharides (GOS) High growth increase
GOS-containing mixtures High growth increase
Fructooligosaccharides (FOS) Utilized

| Inulin | Utilized |

Experimental Protocols

Co-culture Assays for Antimicrobial Activity:

  • Objective: To evaluate the ability of B. infantis this compound® to inhibit the growth of enteropathogens.

  • Methodology:

    • B. infantis this compound® and a target pathogen are inoculated simultaneously into a basal medium (e.g., MRSFc) supplemented with a prebiotic like GOS.[2]

    • The co-culture is incubated under anaerobic conditions at 37°C for 24 hours.[2]

    • Serial dilutions of the culture are plated on selective agar media for both the probiotic and the pathogen.

    • Colony forming units (CFU/mL) are counted to determine the growth of each microorganism.

HT29 Cell Adhesion and Displacement Assays:

  • Objective: To assess the ability of B. infantis this compound® to interfere with pathogen adhesion to intestinal epithelial cells.

  • Cell Line: Human colorectal adenocarcinoma cell line HT29.

  • Displacement Assay:

    • HT29 cells are grown to confluence in multi-well plates.

    • Pathogen cells are added and incubated to allow adhesion.

    • Non-adherent bacteria are washed away.

    • A suspension of B. infantis this compound® is added and incubated.

    • The number of remaining adhered pathogens is quantified by plating cell lysates.[3]

  • Adhesion Prevention (Competition) Assay:

    • HT29 cells are pre-incubated with B. infantis this compound®.

    • Non-adherent probiotics are washed away.

    • A suspension of the pathogen is added and incubated.

    • The number of adhered pathogens is quantified.[3]

Mechanism of Action and Experimental Workflow Diagrams

Probiotic_Mechanism cluster_actions Mechanisms of Action Probiotic B. infantis this compound® Growth Inhibition Growth Inhibition Probiotic->Growth Inhibition Adhesion Prevention Adhesion Prevention Probiotic->Adhesion Prevention Displacement Displacement Probiotic->Displacement Pathogen Enteropathogen Enterocyte Intestinal Enterocyte (HT29) Pathogen->Enterocyte adheres to Growth Inhibition->Pathogen Adhesion Prevention->Pathogen blocks adhesion to Displacement->Pathogen displaces from

Caption: Mechanisms of action of B. infantis this compound®.

Probiotic_Workflow cluster_growth Growth & Inhibition cluster_adhesion Cell-based Assays Prebiotic Prebiotic Screening Coculture Co-culture Assay Prebiotic->Coculture Adhesion Adhesion Assay (HT29 cells) Coculture->Adhesion Displacement Displacement Assay (HT29 cells) Coculture->Displacement

Caption: Experimental workflow for B. infantis this compound®.

Section 3: CDDO-Im - A Synthetic Triterpenoid Targeting Cancer Stem Cell Signaling

CDDO-Im is a synthetic oleanane triterpenoid investigated for its effects on cancer stem cells, particularly in triple-negative breast cancer.[5] It has been shown to inhibit tumorsphere formation by modulating multiple stem cell signaling pathways.[5]

Quantitative Data: Effects on Triple-Negative Breast Cancer Cells

Inhibition of Cell Proliferation by CDDO-Im: [5]

Cell Line Treatment Observation
SUM159 CDDO-Im (1, 10, 50, 100, 200 nM) Dose-dependent inhibition of proliferation

| MDA-MB-231 | CDDO-Im (1, 10, 50, 100, 200 nM) | Dose-dependent inhibition of proliferation |

Effects on Cancer Stem Cell Population and Signaling: [5]

Assay Effect of CDDO-Im
Tumorsphere Formation Inhibited
CD44+/CD24-/low/EpCAM+ cells Inhibited
Hedgehog Signaling (GLI1 mRNA & protein) Decreased

| TGF-β/Smad Signaling (pSmad2/3 protein) | Decreased |

Experimental Protocols

Cell Culture and Proliferation (MTT) Assay:

  • Objective: To measure the effect of CDDO-Im on the growth of triple-negative breast cancer cells.

  • Cell Lines: SUM159 and MDA-MB-231.

  • Methodology:

    • Cells are cultured in their respective recommended media.

    • For the MTT assay, cells are seeded in 96-well plates.

    • Cells are treated with vehicle control (DMSO) or various concentrations of CDDO-Im (e.g., 1 to 200 nM).

    • Cell proliferation is measured at different time points (e.g., 0, 24, 48, 72 hours) by adding MTT reagent and measuring absorbance.[5]

Tumorsphere Formation Assay:

  • Objective: To assess the effect of CDDO-Im on the self-renewal capacity of cancer stem cells.

  • Methodology:

    • Single cells are plated in ultra-low attachment plates.

    • Cells are cultured in a serum-free medium supplemented with growth factors.

    • Cells are treated with CDDO-Im.

    • The number and size of tumorspheres (spherical colonies) are quantified after a period of incubation.

Analysis of Stem Cell Signaling Pathways:

  • Objective: To determine the molecular mechanism of CDDO-Im's effect on cancer stem cells.

  • Methodology:

    • Quantitative RT-PCR: RNA is extracted from tumorspheres treated with CDDO-Im, reverse transcribed to cDNA, and used for quantitative PCR to measure the mRNA levels of genes in pathways like Hedgehog (e.g., GLI1) and TGF-β.

    • Western Blot: Protein lysates from treated tumorspheres are analyzed by Western blot to detect changes in protein levels and phosphorylation states of key signaling molecules (e.g., GLI1, pSmad2/3).

Signaling Pathway and Experimental Workflow Diagrams

Stem_Cell_Signaling cluster_hedgehog Hedgehog Pathway cluster_tgf TGF-β Pathway cluster_effects Downstream Effects CDDO_Im CDDO-Im GLI1 GLI1 CDDO_Im->GLI1 inhibits TGFBR TGF-β Receptors CDDO_Im->TGFBR inhibits CSC Population CSC Population GLI1->CSC Population pSmad pSmad2/3 TGFBR->pSmad Tumorsphere Formation Tumorsphere Formation pSmad->Tumorsphere Formation

Caption: Stem cell signaling pathways inhibited by CDDO-Im.

CDDO_Im_Workflow cluster_phenotypic Phenotypic Assays cluster_mechanistic Mechanistic Studies MTT MTT Assay (Proliferation) Tumorsphere Tumorsphere Assay MTT->Tumorsphere FACS FACS for CSC markers Tumorsphere->FACS qPCR qRT-PCR (mRNA levels) FACS->qPCR WB Western Blot (Protein levels) FACS->WB

Caption: Experimental workflow for CDDO-Im studies.

References

"Im-1" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

This document is intended to serve as a comprehensive guide to the potential therapeutic targets of a molecule referred to as "Im-1." However, extensive searches of publicly available scientific literature and databases have not yielded any specific information on a biological entity designated as "this compound."

It is possible that "this compound" is an internal, preclinical, or otherwise non-publicly disclosed designation for a therapeutic target. Without further identifying information, such as a protein or gene name, accession number, or associated publication, it is not possible to provide the detailed technical guide requested.

We are committed to providing accurate and in-depth scientific information. Should you have an alternative designation or further details about the target you are investigating, we would be pleased to conduct a thorough analysis and prepare the requested whitepaper.

We understand the importance of detailed and accurate information in the field of drug development and regret that we cannot provide the specific guidance you require at this time. We encourage you to verify the designation of your target of interest and welcome the opportunity to assist with your future research endeavors.

"Im-1" homologous and analogous compounds

Author: BenchChem Technical Support Team. Date: November 2025

Unable to Identify "Im-1" Compound

Following a comprehensive search for the compound designated "this compound," it has been determined that there is no specific, publicly available scientific information or research data associated with a molecule of this name. The initial search yielded general information regarding immunology, drug discovery, and experimental methodologies, but no concrete data on "Im-t".

Consequently, it is not feasible to generate an in-depth technical guide on the homologous and analogous compounds of "this compound," as the core compound itself is not defined in the available scientific literature. A detailed analysis of its signaling pathways, experimental protocols, and quantitative data is therefore impossible.

To provide some context for the user's request, the following is a brief overview of the concepts of homologous and analogous compounds in drug discovery.

Understanding Homologous and Analogous Compounds

In the field of medicinal chemistry and drug development, the design and synthesis of homologous and analogous compounds are fundamental strategies for lead optimization and the discovery of new therapeutic agents.

  • Homologous Series: A homologous series refers to a group of compounds that have the same functional group and similar chemical properties, but differ from each other by a repeating structural unit, typically a methylene group (-CH₂-).[1][2][3] As the carbon chain length increases within a homologous series, the physical properties of the compounds, such as boiling point and melting point, tend to show a gradual change.[2] However, their chemical properties often remain similar due to the presence of the same functional group.[2][3]

  • Analogous Compounds: Analogous compounds, or analogs, are molecules that have a similar chemical structure and, often, similar biological activity to a parent compound.[4][] The development of analogs is a key strategy in drug design.[4] There are different types of analogs:

    • Direct Analogs: These compounds possess both chemical and pharmacological similarities to the original molecule.[4]

    • Structural Analogs: These share structural similarities but may have different pharmacological properties.[4]

    • Functional Analogs: These are chemically different compounds that exhibit similar pharmacological properties.[4]

The process of creating and testing analogs helps researchers to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound, as well as to understand its structure-activity relationship (SAR).[6]

Without a defined "this compound" molecule, it is not possible to provide specific examples of its homologs and analogs, or to detail their biological activities and the experimental methods used to evaluate them. Should information on a specific compound of interest become available, a detailed technical guide could be developed.

References

Unable to Proceed: Ambiguous Identifier "Im-1" Requires Clarification for Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search and analysis of available data reveals that "Im-1" is not a universally recognized or standard identifier for a specific chemical compound. This ambiguity makes it impossible to provide the requested in-depth technical guide on its solubility and stability profile. To fulfill the user's request, a more precise and standardized identifier for the molecule of interest is necessary.

The term "this compound" could refer to a multitude of different substances or concepts within the scientific and drug development landscape. Investigations have shown several potential interpretations, including:

  • A specific, complex ligand identified as (2R,4S,5S,1'S)-2-PHENYLMETHYL-4-HYDROXY-5-(TERT-BUTOXYCARBONYL)AMINO-6-PHENYL HEXANOYL-N-(1'-IMIDAZO-2-YL)-2'-METHYLPROPANAMIDE, cataloged under the identifier IM1 in the RCSB Protein Data Bank.[1]

  • An inhibitor of GSK-3beta , also known as IM-12 compound, with the chemical name 3-(4-fluorophenylethylamino)-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione.[2]

  • IMT-002 , a clinical-stage oral small molecule developed by IM Therapeutics for the treatment of type 1 diabetes.[3]

  • 1-methyl-1H-imidazole , an organic compound sometimes abbreviated as IM in chemistry.[4][5]

  • A general reference to imines , which are a class of organic compounds characterized by a carbon-nitrogen double bond.[6]

  • An anti-fibrotic drug candidate , ISM001-055, which has entered Phase I clinical trials.[7]

  • IM-1021 , a ROR1-targeted antibody-drug conjugate whose payload, HC74, is a novel topoisomerase I inhibitor.[8]

  • An abbreviation for intramuscular injection , a common route of drug administration.[9][10]

Without a clear and specific identification of the molecule referred to as "this compound," it is not feasible to gather the necessary quantitative data on its solubility and stability, detail experimental protocols, or create the required visualizations of signaling pathways or experimental workflows.

Therefore, to proceed with the creation of the requested technical guide, the user is requested to provide a more specific identifier for the compound of interest, such as:

  • The full chemical name.

  • A Chemical Abstracts Service (CAS) registry number.

  • A reference to a specific scientific publication or patent that describes the molecule.

Once a clear and unambiguous identifier is provided, a thorough search for the relevant data can be conducted to generate the comprehensive technical guide as requested.

References

Initial Toxicity Screening of the Novel Kinase Inhibitor Im-1: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a representative technical guide. The compound "Im-1" is fictional, and the data and experimental details presented herein are illustrative examples based on standard initial toxicity screening procedures in drug development. No public data was found for a compound with the designation "this compound".

Introduction

The early assessment of a compound's toxicity is a critical step in the drug development pipeline. Identifying potential safety liabilities before significant resources are invested can prevent late-stage failures, which are both costly and time-consuming.[1][2] This guide provides a detailed overview of the initial in vitro and in vivo toxicity screening of this compound, a novel small molecule inhibitor of a proprietary kinase target being investigated for oncological applications. The objective of this initial screening is to identify potential toxicities, establish a preliminary safety profile, and guide further development decisions.

The screening cascade involves a series of assays designed to evaluate the compound's effects on cell viability, genetic material, and vital organ functions, as well as its acute toxicity in a whole-animal model.[3]

In Vitro Toxicity Assessment

A panel of in vitro assays was conducted to assess the potential for cytotoxicity, genotoxicity, and off-target pharmacological effects of this compound. Cell-based assays provide a high-throughput and cost-effective method for early toxicity screening.

Summary of In Vitro Toxicity Data

The following table summarizes the quantitative data obtained from the in vitro toxicity screening of this compound.

Assay Test System Endpoint This compound Result Positive Control Result Interpretation
CytotoxicityHEK293 CellsIC5087.5 µMDoxorubicin (0.9 µM)Low cytotoxic potential
CytotoxicityHepG2 CellsIC50> 100 µMDoxorubicin (1.2 µM)No significant hepatotoxicity observed
GenotoxicityS. typhimurium (Ames Test)Revertant ColoniesNegative (up to 5 mg/plate)2-NitrofluoreneNon-mutagenic
CardiotoxicityhERG-expressing CHO cellsIC50> 50 µMAstemizole (0.01 µM)Low risk of hERG channel inhibition
In Vitro Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

  • Cell Culture: Human Embryonic Kidney (HEK293) and Human Hepatocellular Carcinoma (HepG2) cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was maintained at <0.5%. Cells were treated with the various concentrations of this compound or positive control (Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using a non-linear regression analysis of the dose-response curve.

This assay assesses the mutagenic potential of a compound.[5]

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 were used, with and without metabolic activation (S9 fraction).

  • Compound Preparation: this compound was dissolved in DMSO and tested at five concentrations, up to 5 mg/plate.

  • Assay Procedure: 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for non-activation conditions) were pre-incubated.

  • Plating: Molten top agar was added to the mixture, which was then poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48 hours.

  • Data Analysis: The number of revertant colonies per plate was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background level.

Signaling Pathway and Workflow Diagrams

G cluster_workflow In Vitro Cytotoxicity Workflow A Seed HEK293/HepG2 cells in 96-well plates B Allow cells to adhere (Overnight Incubation) A->B C Treat with serial dilutions of this compound (48-hour Incubation) B->C D Add MTT Reagent (4-hour Incubation) C->D E Solubilize formazan crystals with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow for the in vitro cytotoxicity assay.

G cluster_pathway Hypothetical Pathway of this compound Induced Apoptosis Im1 This compound (High Conc.) Mito Mitochondrial Stress Im1->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for this compound toxicity.

In Vivo Acute Toxicity Assessment

To evaluate the systemic toxicity of this compound in a living organism, an acute single-dose toxicity study was conducted in a rodent model. This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[6]

Summary of In Vivo Acute Toxicity Data

The following table summarizes the findings from the single-dose oral toxicity study of this compound in Sprague-Dawley rats.

Dose Group (mg/kg) N (Male/Female) Mortality Key Clinical Observations Target Organs (Histopathology)
Vehicle (0.5% CMC)5/50/10No abnormalities observedNone
5005/50/10No abnormalities observedNone
10005/50/10Mild lethargy, resolved within 24hNone
20005/52/10Severe lethargy, piloerectionLiver (mild centrilobular necrosis)
LD50 Estimate: > 2000 mg/kg
In Vivo Experimental Protocol
  • Animal Model: Young adult Sprague-Dawley rats (8-10 weeks old) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals were acclimated for at least 7 days before the study.

  • Dose Formulation: this compound was suspended in 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Dose Administration: A single dose of this compound was administered by oral gavage to four groups of animals (n=10 per group, 5 male, 5 female) at doses of 500, 1000, and 2000 mg/kg. A control group received the vehicle only.

  • Clinical Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes at 1, 4, and 24 hours post-dose and daily thereafter for 14 days.

  • Necropsy and Histopathology: At the end of the 14-day observation period, all surviving animals were euthanized. A full necropsy was performed, and major organs were collected, weighed, and preserved for histopathological examination.

Workflow Diagram

G cluster_workflow_invivo In Vivo Acute Toxicity Workflow A Acclimatize Sprague-Dawley Rats (7 days) B Administer single oral dose of this compound (Vehicle, 500, 1000, 2000 mg/kg) A->B C Observe for clinical signs and mortality (14 days) B->C D Record body weight changes B->D E Perform terminal necropsy C->E D->E F Conduct histopathological examination of major organs E->F G Determine MTD and identify target organs F->G

Caption: Workflow for the in vivo acute toxicity study.

Summary and Conclusion

The initial toxicity screening of the fictional compound this compound reveals a generally favorable preliminary safety profile.

  • In Vitro: this compound demonstrated low cytotoxic potential in both HEK293 and HepG2 cell lines, suggesting a low likelihood of direct cellular or hepatic toxicity. Furthermore, the compound was non-mutagenic in the Ames test and showed no significant inhibition of the hERG channel, indicating a low risk for genotoxicity and cardiotoxicity, respectively.

  • In Vivo: The acute oral toxicity study in rats established an LD50 of greater than 2000 mg/kg, classifying this compound as having low acute toxicity. The only adverse finding was mild, reversible lethargy and, at the highest dose, mild liver necrosis, suggesting the liver as a potential target organ at very high exposures.

These results support the continued development of this compound. Future studies should include repeat-dose toxicity studies to further characterize the potential for liver toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL) for supporting clinical trials.[3]

References

Methodological & Application

Application Notes and Protocols for I1-Imidazoline Receptor Agonists in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the assumption that "Im-1" refers to a selective agonist for the I1-imidazoline receptor. No specific compound named "this compound" was identified in publicly available scientific literature. The information provided is based on published data for known I1-imidazoline receptor agonists, such as rilmenidine and moxonidine, and should be adapted as necessary for the specific compound being investigated.

Introduction

I1-imidazoline receptors are a class of non-adrenergic receptors that are involved in the central regulation of blood pressure.[1][2] Agonists of the I1-imidazoline receptor represent a class of centrally acting antihypertensive agents.[2] These compounds are of significant interest to researchers in cardiovascular pharmacology and drug development. This document provides detailed application notes and protocols for the dosage and administration of I1-imidazoline receptor agonists in animal models, intended for researchers, scientists, and drug development professionals.

Data Presentation: Dosage and Administration of I1-Imidazoline Receptor Agonists

The following table summarizes the dosage and administration of selected I1-imidazoline receptor agonists in rodent models as reported in the scientific literature.

CompoundAnimal ModelRoute of AdministrationDosageStudy DurationReference
RilmenidineBPH/2J and BPN/3J miceOral1-12 mg/kg/day14 days[3]
RilmenidineHuntington's disease mouse model (171-82Q)Not specifiedNot specifiedChronic[4]
LNP599Wistar rats (High-Fat Diet-Induced Metabolic Syndrome)Oral (gavage)10 mg/kg/day4 weeks[5]
DexmedetomidineNewborn Wistar ratsIntraperitoneal50 µg/kgSingle dose[6]

Experimental Protocols

Protocol 1: Oral Administration of an I1-Imidazoline Receptor Agonist in a Mouse Model of Hypertension

This protocol provides a general procedure for the daily oral administration of an I1-imidazoline receptor agonist to mice. This protocol is based on studies using rilmenidine.[3]

Materials:

  • I1-imidazoline receptor agonist (e.g., rilmenidine)

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)

  • Syringes (1 mL)

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.

  • Dosing Solution Preparation:

    • Calculate the required amount of the I1-imidazoline receptor agonist based on the mean body weight of the mice and the desired dose (e.g., 1-12 mg/kg).

    • Prepare the dosing solution by dissolving or suspending the compound in the chosen vehicle. Ensure the final concentration allows for a dosing volume of approximately 5-10 mL/kg.

    • Vortex or sonicate the solution to ensure homogeneity, especially for suspensions. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Handling and Dosing:

    • Weigh each mouse daily before dosing to adjust the volume of administration accurately.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Fill a 1 mL syringe with the appropriate volume of the dosing solution and attach the gavage needle.

    • Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Caution: If resistance is met, or the animal shows signs of distress (e.g., gasping), withdraw the needle and re-attempt.

    • Slowly administer the solution.

    • After administration, gently remove the needle and return the mouse to its cage.

    • Monitor the animal for a few minutes to ensure there are no adverse reactions.

  • Control Group: Administer the vehicle alone to the control group of mice using the same procedure.

  • Data Collection: Monitor relevant physiological parameters (e.g., blood pressure, heart rate) at predetermined time points throughout the study.

Signaling Pathways and Experimental Workflows

I1-Imidazoline Receptor Signaling Pathway

Activation of the I1-imidazoline receptor is coupled to several intracellular signaling pathways, which are distinct from the G-protein-mediated signaling of α2-adrenergic receptors.[7] The primary signaling cascade involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the generation of diacylglycerol (DAG).[2][7] This pathway can subsequently influence downstream effectors. Another proposed mechanism involves the modulation of adenylyl cyclase activity.[2]

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1R I1-Imidazoline Receptor PC_PLC PC-PLC I1R->PC_PLC Activates AC Adenylyl Cyclase I1R->AC Modulates Agonist I1-Imidazoline Agonist ('this compound') Agonist->I1R DAG Diacylglycerol (DAG) PC_PLC->DAG Generates Downstream Downstream Effectors DAG->Downstream Activates cAMP cAMP AC->cAMP Produces

Caption: I1-Imidazoline Receptor Signaling Cascade.

General Experimental Workflow for In Vivo Evaluation

The following diagram outlines a typical workflow for the in vivo evaluation of a putative I1-imidazoline receptor agonist in an animal model.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Study cluster_analysis Data Analysis & Reporting A Compound Synthesis & Characterization ('this compound') B In Vitro Receptor Binding & Functional Assays A->B C Animal Model Selection (e.g., Hypertensive Rats) B->C D Dose-Ranging & Toxicity Studies C->D E Animal Acclimation & Baseline Measurements D->E F Randomization into Treatment & Control Groups E->F G Chronic Drug Administration (e.g., Oral Gavage) F->G H Physiological Monitoring (e.g., Blood Pressure, Heart Rate) G->H I Terminal Procedures & Tissue Collection H->I K Statistical Analysis of Physiological Data H->K J Biochemical & Histological Analysis of Tissues I->J J->K L Interpretation of Results & Reporting K->L

Caption: In Vivo Evaluation Workflow.

References

Application Notes & Protocols for the Quantification of Immuno-modulator 1 (Im-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Immuno-modulator 1 (Im-1)

Immuno-modulator 1 (this compound) is a novel cytokine that has been identified as a key regulator in innate immune signaling pathways. It is believed to be involved in the modulation of inflammatory responses, making it a critical target for therapeutic drug development in autoimmune diseases and oncology. Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and biomarker studies.

This document provides detailed application notes and protocols for the quantification of this compound using two common bioanalytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Overview of Analytical Techniques for this compound Quantification

The selection of an appropriate analytical technique is crucial for the reliable quantification of this compound. The most common methods employed in biopharmaceutical development include immunoassays and mass spectrometry.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a plate-based immunoassay that offers high sensitivity and throughput for quantifying proteins in various biological samples.[2][3][4] It relies on the specific binding of antibodies to the target antigen.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a powerful technique that provides high sensitivity and specificity for protein quantification.[7][8] It is particularly useful for complex samples and can distinguish between different protein isoforms or modifications.[9][10]

Hypothetical this compound Signaling Pathway

This compound is postulated to be a downstream effector in the Toll-Like Receptor 4 (TLR4) signaling cascade, a key pathway in the innate immune system.[11] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the transcription and secretion of this compound, which then acts on target cells to modulate the inflammatory response.

Im1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB_Activation NF-kB Activation TRAF6->NF-kB_Activation Im-1_Gene This compound Gene Transcription NF-kB_Activation->Im-1_Gene Induces Secreted_this compound Secreted this compound Im-1_Gene->Secreted_this compound Translation & Secretion Target_Cell Target Cell (Inflammatory Response) Secreted_this compound->Target_Cell Acts on

Figure 1: Postulated this compound Signaling Pathway.

Application Note 1: Quantification of this compound by Sandwich ELISA

This application note describes a sandwich ELISA method for the quantitative measurement of this compound in human serum. The assay is based on a matched pair of monoclonal antibodies specific for this compound.

Quantitative Data Summary

The following table summarizes the performance characteristics of the this compound Sandwich ELISA.

ParameterResult
Assay Range (pg/mL)15.6 - 1000
Lower Limit of Quantification (LLOQ)15.6 pg/mL
Upper Limit of Quantification (ULOQ)1000 pg/mL
Intra-Assay Precision (%CV)< 10%
Inter-Assay Precision (%CV)< 15%
Spike Recovery (%)85% - 115%
Experimental Workflow: Sandwich ELISA

The workflow for the this compound Sandwich ELISA involves capturing the antigen between two layers of antibodies (capture and detection antibody).[3]

ELISA_Workflow start Start step1 Coat plate with Capture Antibody start->step1 step2 Block non-specific binding sites step1->step2 step3 Add Standards & Samples (containing this compound) step2->step3 step4 Add Biotinylated Detection Antibody step3->step4 step5 Add Streptavidin-HRP step4->step5 step6 Add TMB Substrate step5->step6 step7 Stop Reaction (with Stop Solution) step6->step7 end Read Absorbance at 450 nm step7->end

Figure 2: this compound Sandwich ELISA Workflow.

Protocol: this compound Sandwich ELISA

This protocol is for a standard 96-well plate sandwich ELISA.

Materials:

  • This compound Capture Antibody

  • This compound Detection Antibody (Biotinylated)

  • Recombinant this compound Standard

  • Streptavidin-HRP

  • 96-well microplate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating : Dilute the Capture Antibody to 2 µg/mL in PBS. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.[5]

  • Washing : Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking : Add 300 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.[5]

  • Washing : Repeat the wash step as in step 2.

  • Sample/Standard Incubation : Prepare serial dilutions of the this compound standard (from 1000 pg/mL to 15.6 pg/mL) in Assay Diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing : Repeat the wash step as in step 2.

  • Detection Antibody Incubation : Dilute the biotinylated Detection Antibody to 0.5 µg/mL in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.[3]

  • Washing : Repeat the wash step as in step 2.

  • Streptavidin-HRP Incubation : Dilute Streptavidin-HRP according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.[3]

  • Washing : Repeat the wash step, but increase to 5 washes.

  • Color Development : Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition : Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis : Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.

Application Note 2: Quantification of this compound by LC-MS/MS

This application note details a robust LC-MS/MS method for the absolute quantification of this compound in human plasma. The method utilizes a signature peptide derived from the tryptic digest of this compound.

Quantitative Data Summary

The following table summarizes the performance of the this compound LC-MS/MS assay.

ParameterResult
Signature PeptideVYLAGNK
Internal StandardStable Isotope Labeled (SIL) VYLAGNK
Assay Range (ng/mL)1 - 500
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL
Intra-Assay Precision (%CV)< 8%
Inter-Assay Precision (%CV)< 12%
Accuracy (% Bias)± 15%
Experimental Workflow: LC-MS/MS

The workflow for protein quantification by LC-MS/MS involves several key steps from sample preparation to data analysis.[10]

LCMS_Workflow start Start step1 Plasma Sample + SIL Internal Standard start->step1 step2 Denaturation & Reduction step1->step2 step3 Alkylation step2->step3 step4 Tryptic Digestion step3->step4 step5 Sample Cleanup (e.g., SPE) step4->step5 step6 LC Separation step5->step6 step7 MS/MS Detection (MRM Mode) step6->step7 end Quantification (Analyte/IS Ratio) step7->end

References

Application Notes and Protocols for the Synthesis and Purification of Im-1 (2,4,5-Triphenyl-1H-imidazole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Their versatile nature allows for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a detailed protocol for the synthesis and purification of "Im-1," a representative tri-substituted imidazole, 2,4,5-triphenyl-1H-imidazole (also known as lophine). This compound serves as a valuable scaffold for further chemical modifications in drug discovery programs. The methodologies outlined below are designed to be reproducible and scalable for research and development purposes.

Synthesis of this compound (2,4,5-Triphenyl-1H-imidazole)

The synthesis of this compound is achieved through a one-pot, three-component condensation reaction known as the Debus-Radziszewski synthesis. This method involves the reaction of benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.

Experimental Protocol: Debus-Radziszewski Synthesis of this compound

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (96%)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzil (1.0 mmol, 0.210 g), benzaldehyde (1.0 mmol, 0.106 g), and ammonium acetate (at least 5.0 mmol, 0.385 g).

  • Solvent Addition: Add glacial acetic acid (16 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water (approximately 100 mL). A precipitate will form.

    • Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (3 x 20 mL).

  • Extraction (Optional, for improved purity):

    • Transfer the crude solid to a separatory funnel.

    • Dissolve the solid in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data for this compound Synthesis
ParameterValueReference
Yield 46-90%[1][2]
Melting Point 272-274 °C[2]
Appearance White crystalline solid[3]

Purification of this compound

The crude this compound can be purified by either recrystallization or flash column chromatography to obtain a high-purity product suitable for biological assays and further synthetic modifications.

Protocol 1: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (96%) or Methanol

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add a minimal amount of hot ethanol or methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Needle-like crystals will start to form.[4]

  • Complete Crystallization: Place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at 60 °C for 24 hours.[2]

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Compressed air or pump

  • Test tubes or fraction collector

Procedure:

  • Column Packing:

    • Pack a chromatography column with silica gel as a slurry in hexanes or dry, taking care to create a well-packed bed.

    • Equilibrate the column with the starting eluent (e.g., 100% hexanes or a low polarity mixture of hexanes/ethyl acetate).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient could be from 0% to 20% ethyl acetate.

    • The optimal solvent system should be determined by TLC, aiming for an Rf value of approximately 0.2-0.3 for the desired compound.[5]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment Data
TechniqueParametersExpected ResultReference
¹H NMR (300 MHz, DMSO-d₆)δ = 12.70 (s, 1H, NH), 8.09 (d, 2H), 7.38 - 7.66 (m, 13H)[2]
¹³C NMR (75 MHz, DMSO-d₆)δ: 145.54, 137.12, 135.08, 134.66, 130.96, 130.22, 128.67, 128.33, 128.28, 128.17, 127.92, 127.76, 127.24, 127.09, 126.56, 125.19[2]
HPLC Reverse-phase C18 column, MeCN/H₂O gradient with formic acidSingle peak indicating high purity[6]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reagents Benzil, Benzaldehyde, Ammonium Acetate reaction Reflux in Glacial Acetic Acid reagents->reaction 1-5h workup Aqueous Work-up & Neutralization reaction->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization (Ethanol) crude_product->recrystallization Option 1 column_chromatography Flash Column Chromatography crude_product->column_chromatography Option 2 pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Biological Context and Signaling Pathways

Triaryl-imidazole derivatives, such as this compound, have garnered significant interest in drug development due to their potent anti-inflammatory properties. One of the key mechanisms of action for this class of compounds is the inhibition of the p38 MAP kinase signaling pathway.[3][7] The p38 MAP kinase is a critical regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] Inhibition of this pathway can therefore mitigate inflammatory responses, making compounds like this compound promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis.[3][8]

p38_MAPK_Pathway cluster_input Cellular Stress / Inflammatory Stimuli cluster_pathway p38 MAP Kinase Cascade cluster_output Inflammatory Response stimuli LPS, UV, Cytokines MKK3_6 MKK3/6 stimuli->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation cytokines TNF-α, IL-1β, IL-6 (mRNA stabilization & translation) MK2->cytokines Im1 This compound (Inhibitor) Im1->p38 Inhibition

Caption: Inhibition of the p38 MAP kinase pathway by this compound.

References

Application Notes and Protocols for IM-1 Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Im-1" Delivery Systems and Formulations Audience: Researchers, scientists, and drug development professionals.

Introduction:

The designation "this compound" has been applied to several distinct entities in scientific literature, including the mTOR signaling inhibitor 1,4-O-diferuloylsecoisolariciresinol, the chemical compound 1-methylimidazole, and as a label for experimental groups in various studies.[1][2] This document focuses specifically on This compound as the novel mTOR signaling pathway inhibitor, 1,4-O-diferuloylsecoisolariciresinol , a compound with demonstrated anticancer activity.[1] Due to its potential as a therapeutic agent, the development of effective delivery systems is crucial to enhance its bioavailability and targeted action.

These application notes provide an overview of a potential nano-formulation strategy for this compound, detailed experimental protocols for its preparation and evaluation, and relevant signaling pathway information.

Part 1: this compound and the mTOR Signaling Pathway

This compound has been identified as a potent inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway.[1] Dysregulation of this pathway is a critical factor in the development of cancer, promoting cell growth, proliferation, and survival.[1] this compound exerts its anticancer effects by decreasing the phosphorylation of key downstream targets of mTOR, such as the p70 ribosomal protein S6 kinase (S6K) and the eIF4E binding protein 1 (4E-BP1).[1] This inhibition leads to cancer cell cytotoxicity and apoptosis.[1]

Below is a diagram illustrating the simplified mTOR signaling pathway and the inhibitory action of this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_effects Cellular Effects Growth_Factors Growth Factors mTOR mTOR Growth_Factors->mTOR Nutrients Nutrients Nutrients->mTOR S6K p70S6K mTOR->S6K phosphorylates BP1 4E-BP1 mTOR->BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis inhibits IM1 This compound (1,4-O-diferuloyl- secoisolariciresinol) IM1->mTOR inhibits

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Part 2: Formulation of this compound using Lipid-Based Nanoparticles

Given the physicochemical properties typical of natural polyphenolic compounds like this compound (e.g., poor water solubility, potential for degradation), a lipid-based nanoparticle formulation is proposed to enhance its stability, solubility, and cellular uptake.

Table 1: Physicochemical Properties of this compound

(Note: Some values are hypothetical based on similar compounds and require experimental validation.)

ParameterValueSource/Method
Chemical Name 1,4-O-diferuloylsecoisolariciresinol[1]
Molecular Formula C40H42O12Inferred
Molecular Weight 714.75 g/mol Inferred
Appearance Yellowish powderHypothetical
Solubility in Water < 0.1 mg/mLHypothetical
Solubility in DMSO > 50 mg/mL[3]
LogP ~ 4.5Predicted
Experimental Protocol 1: Preparation of this compound Loaded Lipid Nanoparticles

Objective: To formulate this compound into lipid-based nanoparticles to improve its aqueous dispersibility and stability.

Materials:

  • This compound (1,4-O-diferuloylsecoisolariciresinol)

  • Soybean Phosphatidylcholine

  • Cholesterol

  • DSPE-PEG(2000)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized Water

  • Rotary Evaporator

  • Probe Sonicator

  • Syringe filters (0.22 µm)

Methodology:

  • Lipid Film Hydration: 1.1. Dissolve 100 mg of soybean phosphatidylcholine, 25 mg of cholesterol, and 10 mg of DSPE-PEG(2000) in a 10 mL solution of chloroform/methanol (2:1 v/v) in a round-bottom flask. 1.2. Add 5 mg of this compound to the lipid solution and mix until fully dissolved. 1.3. Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at 40°C to form a thin, uniform lipid film on the inner wall of theflask. 1.4. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Sonication: 2.1. Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 30 minutes. This will form a suspension of multilamellar vesicles (MLVs). 2.2. To reduce the particle size, sonicate the MLV suspension using a probe sonicator. Use a 40% amplitude with pulses of 10 seconds on and 5 seconds off for a total of 10 minutes, keeping the sample in an ice bath to prevent overheating.

  • Purification: 3.1. To remove any un-encapsulated this compound, centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C. 3.2. Carefully collect the supernatant containing the this compound loaded nanoparticles. 3.3. Sterilize the final formulation by passing it through a 0.22 µm syringe filter. 3.4. Store the formulation at 4°C for further analysis.

Table 2: Characterization of this compound Loaded Lipid Nanoparticles

(Note: Data is hypothetical and represents expected outcomes.)

ParameterResultMethod
Particle Size (Z-average) 120 ± 10 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -25 ± 5 mVLaser Doppler Velocimetry
Encapsulation Efficiency 92 ± 4 %UV-Vis Spectroscopy
Drug Loading 4.6 ± 0.5 %UV-Vis Spectroscopy

Part 3: In Vitro Efficacy Evaluation

The efficacy of the formulated this compound can be tested on a relevant cancer cell line, such as a panel of cancer cells where mTOR dysregulation is common.[1]

Experimental Protocol 2: Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxicity of formulated this compound compared to free this compound on a cancer cell line.

Materials:

  • Human colorectal cancer cell line (e.g., HCT-116)[3]

  • DMEM medium supplemented with 10% FBS and 1% Penicillin/Streptomycin

  • Free this compound (dissolved in DMSO)

  • This compound Loaded Lipid Nanoparticles

  • Empty (drug-free) Lipid Nanoparticles

  • MTS reagent

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Cell Seeding: 1.1. Culture HCT-116 cells in DMEM medium until they reach 80% confluency. 1.2. Trypsinize the cells and perform a cell count. 1.3. Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. 1.4. Incubate the plates for 24 hours to allow for cell attachment.

  • Treatment: 2.1. Prepare serial dilutions of free this compound and this compound Loaded Nanoparticles in the culture medium to achieve a final concentration range (e.g., 0.1, 1, 10, 50, 100 µM). 2.2. Prepare equivalent dilutions of the empty nanoparticles to serve as a vehicle control. 2.3. A control group with medium only and a control group with DMSO (at the highest concentration used for free this compound) should also be included. 2.4. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared treatments.

  • Incubation and Analysis: 3.1. Incubate the plates for 48 hours. 3.2. After the incubation period, add 20 µL of MTS reagent to each well. 3.3. Incubate for another 2-4 hours, or until a distinct color change is observed. 3.4. Measure the absorbance at 490 nm using a microplate reader. 3.5. Calculate the cell viability as a percentage relative to the untreated control cells.

Workflow for In Vitro Efficacy Testing

In_Vitro_Workflow start Start: Culture HCT-116 Cells seed Seed Cells in 96-well Plates (5,000 cells/well) start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 prepare_treatments Prepare Serial Dilutions: - Free this compound - Formulated this compound - Empty Nanoparticles - Controls incubate1->prepare_treatments treat_cells Replace Medium with Treatments prepare_treatments->treat_cells incubate2 Incubate for 48h treat_cells->incubate2 add_mts Add MTS Reagent to Each Well incubate2->add_mts incubate3 Incubate for 2-4h add_mts->incubate3 read_absorbance Measure Absorbance at 490nm incubate3->read_absorbance analyze Calculate Cell Viability (%) and Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the in vitro cell viability assay.

Table 3: Hypothetical IC50 Values for this compound Formulations
FormulationIC50 on HCT-116 cells (µM)
Free this compound (in DMSO) 25.5
This compound Loaded Lipid Nanoparticles 12.8
Empty Lipid Nanoparticles > 200

This data suggests that the nanoparticle formulation could potentially double the cytotoxic efficacy of this compound against cancer cells in vitro, likely due to enhanced cellular uptake.

References

IM-1 Application Notes and Protocols for High-Throughput Screening of NLRP3 Inflammasome Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2] Upon activation by a wide range of pathogenic and endogenous danger signals, the NLRP3 inflammasome is formed. This multi-protein complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD domain (ASC), and pro-caspase-1.[3] The assembly of the inflammasome leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[4] Dysregulation of the NLRP3 inflammasome has been implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases such as Alzheimer's and Parkinson's.[2] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for the development of new anti-inflammatory drugs.[1][5]

This document provides a detailed protocol for a high-throughput screening (HTS) assay, designated as the IM-1 (Innate Immunity Modulator-1) protocol, to identify small molecule inhibitors of NLRP3 inflammasome activation. The primary assay is a high-content, imaging-based screen that quantifies the formation of ASC specks, a hallmark of inflammasome assembly.[1][6][7]

Assay Principle

The this compound protocol is a two-step assay performed in a microplate format suitable for automated liquid handling and high-content imaging.

  • Priming Step (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS). This step mimics the initial inflammatory signal and upregulates the expression of NLRP3 and pro-IL-1β, making the cells competent for inflammasome activation.

  • Activation Step (Signal 2): Following priming, a specific NLRP3 activator, such as nigericin or ATP, is added. This triggers the oligomerization of NLRP3 and the recruitment of ASC, leading to the formation of a single large perinuclear structure known as the ASC speck.[8]

In this assay, immortalized bone marrow-derived macrophages (iBMDMs) stably expressing ASC fused to a fluorescent protein (e.g., mCherry or GFP) are used.[6][7] The formation of ASC specks is quantified using automated fluorescence microscopy and image analysis. Small molecule compounds that inhibit this process are identified as potential NLRP3 inflammasome inhibitors.

Data Presentation

Table 1: this compound Assay Plate Layout (384-well plate)
WellsContentPurpose
Column 1Cells + Vehicle (DMSO) + LPS + NigericinNegative Control (Maximum Signal)
Column 2Cells + MCC950 (Positive Control Inhibitor) + LPS + NigericinPositive Control (Minimum Signal)
Columns 3-46Cells + Test Compounds + LPS + NigericinScreening of Compound Library
Columns 47-48Cells only (no treatment)Untreated Control
Table 2: Representative High-Throughput Screening Results
Compound IDConcentration (µM)% ASC Speck Formation% Inhibition
Negative Control-95.2 ± 3.10
Positive Control (MCC950)15.8 ± 1.293.9
Hit Compound 11015.383.9
Hit Compound 21022.776.2
Non-Hit Compound 31089.56.0
Table 3: Dose-Response of a Hit Compound
Compound Concentration (µM)% ASC Speck Formation% Inhibition
1008.191.5
3012.487.0
1025.673.1
348.948.6
175.320.9
0.390.15.4
0.194.50.7

Calculated IC50: 3.2 µM

Experimental Protocols

Materials and Reagents
  • Cell Line: Immortalized bone marrow-derived macrophages (iBMDMs) stably expressing ASC-mCherry.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).

  • Assay Plates: 384-well, black, clear-bottom imaging plates.

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli O111:B4.

    • Nigericin sodium salt.

    • MCC950 (positive control inhibitor).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Phosphate-buffered saline (PBS).

    • 4% Paraformaldehyde (PFA) in PBS.

    • Hoechst 33342 nuclear stain.

  • Equipment:

    • Automated liquid handler.

    • High-content imaging system.

    • Cell culture incubator (37°C, 5% CO2).

Protocol 1: Cell Seeding
  • Culture ASC-mCherry iBMDMs to 70-80% confluency.

  • Harvest cells using standard cell culture techniques.

  • Centrifuge the cell suspension and resuspend the pellet in fresh culture medium to a final concentration of 2 x 105 cells/mL.

  • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well imaging plate (10,000 cells/well).[7]

  • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

Protocol 2: Compound Plating and Priming
  • Prepare a master plate of test compounds and controls diluted in DMSO.

  • Using an automated liquid handler, transfer 0.5 µL of the compound solutions from the master plate to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.3%.[7]

  • Prepare a priming solution of LPS in culture medium at a concentration of 2 µg/mL.

  • Add 50 µL of the priming solution to each well (final LPS concentration: 1 µg/mL).

  • Incubate the plate for 2 hours at 37°C and 5% CO2.

Protocol 3: NLRP3 Inflammasome Activation and Staining
  • Prepare an activation solution of nigericin in culture medium at a concentration of 20 µM.

  • Add 10 µL of the activation solution to each well (final nigericin concentration: 10 µM).[7]

  • Incubate the plate for 2 hours at 37°C and 5% CO2.

  • After incubation, carefully remove the medium and fix the cells by adding 50 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.

  • Wash the cells twice with 100 µL of PBS per well.

  • Add 50 µL of PBS containing Hoechst 33342 (1 µg/mL) to each well for nuclear staining. Incubate for 15 minutes at room temperature in the dark.

  • Wash the cells once with 100 µL of PBS. Leave 50 µL of PBS in each well for imaging.

Protocol 4: High-Content Imaging and Data Analysis
  • Acquire images of each well using a high-content imaging system with appropriate filter sets for Hoechst 33342 (nuclei) and mCherry (ASC).

  • Use image analysis software to:

    • Identify and count the total number of cells (nuclei).

    • Identify and count the number of cells containing a distinct, bright ASC-mCherry speck.

  • Calculate the percentage of cells with ASC specks for each well:

    • % ASC Speck Formation = (Number of cells with specks / Total number of cells) x 100

  • Normalize the data to the controls on each plate:

    • % Inhibition = [1 - (% Speck Formation in Test Well / % Speck Formation in Negative Control)] x 100

  • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

  • For hit compounds, perform dose-response experiments and calculate the IC50 value.

Mandatory Visualizations

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol PAMPs PAMPs / DAMPs (e.g., Nigericin, ATP) TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) P2X7 P2X7R PAMPs->P2X7 Signal 2 (Activation) NFkB NF-κB Pathway TLR4->NFkB Active_NLRP3 Active NLRP3 P2X7->Active_NLRP3 Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B Inactive_NLRP3 Inactive NLRP3 NLRP3_mRNA->Inactive_NLRP3 Inactive_NLRP3->Active_NLRP3 Activation Inflammasome NLRP3 Inflammasome (ASC Speck) Active_NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation IL1B Mature IL-1β Casp1->IL1B Cleavage Pro_IL1B->IL1B Secretion Secretion IL1B->Secretion

Caption: NLRP3 Inflammasome Signaling Pathway.

IM1_Workflow Start Start Seed_Cells Seed ASC-mCherry iBMDMs in 384-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds and Controls Incubate_24h->Add_Compounds Add_LPS Add LPS (Priming) 1 µg/mL Add_Compounds->Add_LPS Incubate_2h_1 Incubate 2h Add_LPS->Incubate_2h_1 Add_Nigericin Add Nigericin (Activation) 10 µM Incubate_2h_1->Add_Nigericin Incubate_2h_2 Incubate 2h Add_Nigericin->Incubate_2h_2 Fix_Stain Fix with PFA and Stain Nuclei (Hoechst) Incubate_2h_2->Fix_Stain Image High-Content Imaging Fix_Stain->Image Analyze Image Analysis: Quantify ASC Specks Image->Analyze Data_Analysis Data Analysis: Calculate % Inhibition Analyze->Data_Analysis End End Data_Analysis->End

Caption: this compound Experimental Workflow.

References

Application Notes and Protocols for Fluorescent Probe Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: A thorough search for a fluorescent probe specifically named "Im-1" did not yield specific information. The following application notes and protocols are based on the general principles of fluorescent probes and their applications in cellular imaging, intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. For the purpose of illustration, we will refer to a hypothetical fluorescent probe named "Probe-G" .

Application Notes: "Probe-G" as a Fluorescent Probe for Cellular Imaging

"Probe-G" is a versatile fluorescent probe designed for the visualization and quantification of specific cellular targets. Its chemical structure allows for high specificity and bright fluorescence, making it an ideal tool for a range of applications in cell biology and drug discovery.

Mechanism of Action

Fluorescent probes like "Probe-G" function by absorbing light at a specific wavelength and emitting it at a longer wavelength, a phenomenon known as fluorescence.[1] This property allows for the detection of the probe and its target molecule within a complex cellular environment. The mechanism of action can vary depending on the probe's design and can include:

  • Direct Staining: The probe itself is fluorescent and binds directly to the target of interest.

  • Activatable Probes: The probe is initially non-fluorescent (quenched) and becomes fluorescent upon interaction with its target, such as enzymatic cleavage.[2]

  • Targeted Probes: The probe is conjugated to a targeting moiety, such as an antibody or a small molecule, that directs it to a specific cellular component or protein.[2]

Applications

"Probe-G" can be utilized in a variety of imaging applications, including:

  • Immunofluorescence (IF) and Immunocytochemistry (ICC): For the localization of specific proteins within fixed and permeabilized cells.

  • Live-Cell Imaging: For tracking the dynamics of cellular processes in real-time.

  • High-Throughput Screening (HTS): For quantifying the effects of drug candidates on cellular targets.

  • Flow Cytometry: For the analysis of protein expression and cellular states in a population of cells.

Quantitative Data Summary

The performance of a fluorescent probe is characterized by several key parameters. The following table summarizes typical quantitative data for fluorescent probes, providing a benchmark for what to expect from a probe like "Probe-G".

ParameterTypical ValueDescription
Excitation Maximum (λex) 488 nmThe wavelength of light at which the probe most efficiently absorbs energy.
Emission Maximum (λem) 520 nmThe wavelength of light at which the probe emits the most intense fluorescence.
Quantum Yield (Φ) > 0.6The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1]
Molar Extinction Coefficient (ε) > 50,000 M⁻¹cm⁻¹A measure of how strongly the probe absorbs light at a given wavelength.
Photostability HighThe ability of the probe to resist photobleaching (fading) upon exposure to excitation light.
Specificity HighThe ability of the probe to bind specifically to its intended target with minimal off-target binding.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Cultured Cells

This protocol describes the use of "Probe-G" conjugated to a secondary antibody for the indirect immunofluorescent staining of a target protein in cultured cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody (specific to the target protein)

  • "Probe-G"-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

    • Wash the cells gently with PBS.

    • Fix the cells by incubating with Fixation Solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the "Probe-G"-conjugated secondary antibody to its optimal concentration in Blocking Buffer. From this step onwards, protect the samples from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[3]

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature in the dark.[3]

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the fluorescence using a fluorescence microscope with the appropriate filter sets for "Probe-G" and the counterstain.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging start Start: Culture Cells on Coverslips fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 1% BSA) perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation ('Probe-G' Conjugate) primary_ab->secondary_ab counterstain Nuclear Counterstain (e.g., DAPI) secondary_ab->counterstain mount Mount Coverslip counterstain->mount image Fluorescence Microscopy mount->image analyze Image Analysis image->analyze end end analyze->end End: Data Interpretation

Caption: Experimental workflow for immunofluorescence imaging.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene TF_active->Gene Transcription Regulation Response Cellular Response Gene->Response Translation & Effect

Caption: A generic signaling pathway illustration.

References

Troubleshooting & Optimization

Technical Support Center: Interleukin-1 (Im-1) Experimental Resources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Interleukin-1 (IL-1). The resources provided are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in IL-1 ELISA experiments?

A1: Variability in IL-1 ELISA experiments can arise from multiple factors. Key sources include improper sample handling and storage, which can lead to cytokine degradation. Inconsistent pipetting technique, particularly during the creation of the standard curve and addition of reagents, is a major contributor to variability. Other significant factors include inadequate washing of wells, which can result in high background signals, and the use of reagents from different lots or of expired reagents.

Q2: What is an acceptable level of variability for an IL-1 ELISA assay?

A2: The acceptable level of variability is typically expressed as the coefficient of variation (CV). For IL-1 ELISA kits, an intra-assay CV of less than 10% and an inter-assay CV of less than 12-15% is generally considered acceptable.[1][2] It is crucial to establish these parameters within your own laboratory to ensure consistent and reliable results.

Q3: How can I minimize variability when preparing samples for IL-1 analysis?

A3: To minimize variability, it is critical to handle all samples consistently. For plasma and cell culture supernatants, which are common sample types for IL-1 measurement, it is recommended to centrifuge samples after collection to remove any cellular debris.[3] Aliquot samples to avoid repeated freeze-thaw cycles, as this can degrade the cytokine. Store samples at -80°C for long-term storage. When preparing lysates for Western blotting, ensure complete cell lysis and accurate protein quantification to load equal amounts of protein for each sample.[4]

Q4: What could be the reason for no signal or a very weak signal in my IL-1 Western blot?

A4: A lack of signal in a Western blot for IL-1 could be due to several reasons. The pro-form of IL-1β is approximately 31 kDa, while the mature, secreted form is around 17 kDa.[5] Ensure you are using an antibody that recognizes the form of IL-1 you are trying to detect. Low or no expression of IL-1 in your cell or tissue type is also a possibility. It is important to include a positive control to confirm that the experimental procedure and reagents are working correctly. Other potential issues include improper protein transfer to the membrane, incorrect antibody dilutions, or the use of an expired secondary antibody or detection reagent.

Troubleshooting Guides

IL-1 ELISA Troubleshooting
Issue Potential Cause Recommended Solution
High Background Inadequate washing of wells.Increase the number of washes and ensure complete aspiration of wash buffer between steps.
Contaminated reagents or buffer.Use fresh, sterile reagents and buffers.
High concentration of detection antibody.Optimize the concentration of the detection antibody by performing a titration.
Low Signal Insufficient incubation time.Ensure all incubation steps are performed for the recommended duration.
Inactive reagents (e.g., enzyme conjugate, substrate).Check the expiration dates of all reagents and store them under the recommended conditions.
Low concentration of IL-1 in the sample.Concentrate the sample or use a more sensitive ELISA kit.
High Coefficient of Variation (CV) Inaccurate pipetting.Use calibrated pipettes and practice consistent pipetting technique, especially for standards and samples.
Inconsistent incubation times or temperatures.Ensure all wells are incubated for the same duration and at the specified temperature.
Edge effects on the microplate.Avoid using the outer wells of the plate or ensure even temperature distribution during incubation.
IL-1 Western Blot Troubleshooting
Issue Potential Cause Recommended Solution
No Bands or Weak Bands Low protein concentration in the sample.Ensure accurate protein quantification and load a sufficient amount of protein (typically 20-30 µg).
Inefficient protein transfer.Verify the transfer setup, including the membrane type and transfer buffer composition. Check transfer efficiency with a Ponceau S stain.
Incorrect primary or secondary antibody dilution.Optimize antibody concentrations through titration experiments.
Non-specific Bands Primary antibody is not specific enough.Use a different, more specific primary antibody. Consider using a blocking peptide to confirm specificity.
High concentration of primary or secondary antibody.Reduce the concentration of the antibodies.
Insufficient blocking of the membrane.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
Uneven Bands or "Smiling" Gel polymerization was uneven.Ensure the gel is poured on a level surface and allowed to polymerize completely.
Excessive voltage during electrophoresis.Run the gel at a lower voltage for a longer period.

Experimental Protocols

Interleukin-1β (IL-1β) ELISA Protocol (Sandwich ELISA)

This protocol provides a general outline for a sandwich ELISA to quantify human IL-1β. Always refer to the specific manufacturer's instructions for the kit you are using.

Materials:

  • IL-1β ELISA kit (containing pre-coated 96-well plate, detection antibody, standard, wash buffer, substrate, and stop solution)

  • Distilled or deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and tips

  • Sample diluent (as recommended by the kit)

Procedure:

  • Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit's instructions. This typically involves reconstituting lyophilized components and diluting concentrated buffers.

  • Standard Curve Preparation: Create a serial dilution of the IL-1β standard to generate a standard curve. This will be used to determine the concentration of IL-1β in your samples.

  • Sample Addition: Pipette 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.

  • Incubation: Cover the plate and incubate at room temperature for the time specified in the kit protocol (typically 2 hours).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate at room temperature for the time specified in the kit protocol (typically 1 hour).

  • Washing: Repeat the washing step as described in step 5.

  • Enzyme Conjugate Addition: Add 100 µL of the diluted streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate at room temperature for the time specified in the kit protocol (typically 45 minutes).

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. A blue color will develop.

  • Incubation: Incubate the plate in the dark at room temperature for the time specified in the kit protocol (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the average absorbance for each standard and sample. Plot the standard curve (absorbance vs. concentration) and use the equation of the line to determine the concentration of IL-1β in your samples.

Interleukin-1β (IL-1β) Western Blot Protocol

This protocol provides a general workflow for detecting IL-1β by Western blot.

Materials:

  • Cell or tissue lysates

  • Protein quantification assay (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against IL-1β

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Loading: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against IL-1β (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Visualizations

IL1_Signaling_Pathway IL1 IL-1α / IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Gene Expression (e.g., IL-6, TNF-α) Nucleus->Gene

Caption: Simplified Interleukin-1 (IL-1) signaling pathway.

ELISA_Workflow Start Start Prepare Prepare Reagents, Standards, and Samples Start->Prepare Add_Sample Add Standards and Samples to Coated Plate Prepare->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Detection Add Detection Antibody Wash1->Add_Detection Incubate2 Incubate Add_Detection->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Enzyme Add Enzyme Conjugate Wash2->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate4 Incubate (in dark) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Caption: General experimental workflow for an IL-1 sandwich ELISA.

References

Optimizing "Im-1" concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Im-1, a potent and selective small molecule inhibitor of MEK1/2. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of this compound in in vitro assays and troubleshoot common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the MAPK/ERK signaling cascade.[1][2] By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2.[2][3] This leads to the inhibition of downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.[4][5]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. For initial experiments, a dose-response curve is strongly recommended. A good starting point for many cancer cell lines is a concentration range of 10 nM to 10 µM.[6] For biochemical assays, typical IC50 values are less than 100 nM.[6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a lyophilized powder.

  • Reconstitution: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powder in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).[7] Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[7] When preparing working solutions, dilute the stock in your cell culture medium. The final DMSO concentration in your assay should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[8]

Q4: Can this compound be used in animal studies?

A4: While this compound has been optimized for in vitro use, its suitability for in vivo studies requires further validation. Factors such as pharmacokinetics, bioavailability, and potential toxicity in animal models must be assessed. Please consult our product literature or contact our technical support team for the latest in vivo data.

Section 2: Data & Visualizations

Data Tables

Table 1: Recommended Starting Concentration Ranges for this compound in Common Cell Lines

Cell LineCancer TypeRecommended Starting Range (nM)Notes
A549Non-Small Cell Lung Cancer50 - 5000High basal p-ERK levels.
HCT116Colorectal Carcinoma10 - 1000Sensitive to MEK inhibition.
MCF-7Breast Adenocarcinoma100 - 10000Response may vary.
A375Malignant Melanoma1 - 100Often highly sensitive due to BRAF mutations.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
No Inhibition Observed 1. This compound concentration too low.2. Inactive compound.3. Cell line is resistant.1. Perform a dose-response experiment (0.1 nM to 20 µM).2. Verify storage and handling. Use a fresh aliquot.3. Confirm target expression and pathway activation (Western blot for p-ERK).
High Variability 1. Inconsistent cell seeding.2. Edge effects in microplates.3. Pipetting errors.1. Ensure a single-cell suspension and uniform seeding density.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Use calibrated pipettes and consistent technique.
High Cytotoxicity 1. This compound concentration too high.2. Off-target effects.3. Solvent (DMSO) toxicity.1. Lower the concentration range in your dose-response curve.2. Compare viability with target inhibition (p-ERK levels).3. Ensure final DMSO concentration is <0.1%. Run a vehicle control.
Compound Precipitation 1. Poor solubility in media.2. Stock solution too concentrated.1. Do not exceed 1% solvent in the final working solution. Vortex well before adding to cells.2. Prepare a less concentrated stock if precipitation persists.

Diagrams & Workflows

MEK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Receptor->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK1/2 RAF->MEK RAF->MEK ERK ERK1/2 MEK->ERK MEK->ERK Nucleus Nucleus ERK->Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Nucleus->Transcription Im1 This compound Im1->MEK

Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Optimization_Workflow A 1. Prepare this compound Stock (10 mM in DMSO) C 3. Dose-Response Assay (e.g., 1 nM to 10 µM) A->C B 2. Seed Cells in 96-well Plates B->C D 4. Measure Cell Viability (e.g., MTT, 48-72h) C->D E 5. Calculate IC50 Value D->E F 6. Validate Target Inhibition (Western Blot for p-ERK at IC50) E->F G 7. Select Optimal Concentration (e.g., 2x IC50 for functional assays) F->G

Caption: Experimental workflow for optimizing this compound concentration.

Section 3: Troubleshooting Guide

Problem: I am not observing any effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line.

    • Solution: Perform a broad dose-response experiment, ranging from low nanomolar to high micromolar concentrations (e.g., 0.1 nM to 20 µM), to determine the half-maximal inhibitory concentration (IC50).[6]

  • Possible Cause 2: Cell Line Resistance. The cell line you are using may have mutations downstream of MEK or rely on parallel signaling pathways for survival, rendering it resistant to MEK inhibition.

    • Solution: Confirm that the MAPK/ERK pathway is active in your untreated cells by performing a Western blot for phosphorylated ERK (p-ERK). If the pathway is active, treat the cells with this compound at a high concentration (e.g., 1-5 µM) and check for a decrease in p-ERK levels to confirm on-target activity.

  • Possible Cause 3: Compound Inactivity. Improper storage or handling may have led to the degradation of this compound.

    • Solution: Use a fresh aliquot of this compound from -80°C storage. Re-verify the concentration of your stock solution.

Problem: I am seeing high variability between my experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across wells is a common source of variability in cell-based assays.[9]

    • Solution: Ensure you have a homogenous, single-cell suspension before plating. When seeding, gently mix the cell suspension between pipetting to prevent settling.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[10]

    • Solution: Avoid using the outer rows and columns of your plates for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Possible Cause 3: Pipetting Inaccuracy. Small volume errors during serial dilutions or reagent addition can lead to significant concentration differences.

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each dilution and be consistent in your pipetting technique.

Problem: this compound is causing unexpected levels of cell death, even at low concentrations.

  • Possible Cause 1: Off-Target Effects or High Potency. The compound may be more potent in your cell line than expected, or it could be affecting other essential cellular pathways at higher concentrations.

    • Solution: Correlate cell viability with target inhibition. Perform a Western blot for p-ERK and a viability assay on parallel samples treated with the same concentrations of this compound. The ideal concentration for your experiments should effectively inhibit p-ERK without causing excessive, acute cytotoxicity.

  • Possible Cause 2: Solvent Toxicity. The concentration of the solvent (DMSO) may be too high.

    • Solution: Calculate the final DMSO concentration in your wells. It should ideally be below 0.1%. Remember to include a "vehicle control" in your experiments (cells treated with the same final concentration of DMSO without this compound) to assess the effect of the solvent alone.[8]

Troubleshooting_Tree Start Unexpected Result NoEffect No/Low Effect Start->NoEffect HighVariability High Variability Start->HighVariability HighToxicity High Cytotoxicity Start->HighToxicity CheckConc Is concentration range appropriate? NoEffect->CheckConc CheckSeeding Is cell seeding uniform? HighVariability->CheckSeeding CheckDose Is dose too high? HighToxicity->CheckDose CheckPathway Is pathway active and on-target? CheckConc->CheckPathway Yes ActionDose Action: Perform broad dose-response (IC50) CheckConc->ActionDose No ActionWB Action: Western blot for basal & treated p-ERK CheckPathway->ActionWB No CheckEdge Are edge effects controlled? CheckSeeding->CheckEdge Yes ActionSeeding Action: Improve cell suspension/plating technique CheckSeeding->ActionSeeding No ActionEdge Action: Avoid outer wells; add PBS buffer CheckEdge->ActionEdge No CheckDMSO Is DMSO <0.1%? CheckDose->CheckDMSO No ActionLowerDose Action: Lower dose range; correlate with p-ERK CheckDose->ActionLowerDose Yes ActionVehicle Action: Run vehicle control; reduce DMSO CheckDMSO->ActionVehicle No

Caption: Troubleshooting decision tree for this compound experiments.

Section 4: Experimental Protocols

Protocol 1: Determination of this compound IC50 using an MTT Assay

This protocol describes how to determine the concentration of this compound that inhibits cell viability by 50% in adherent cell lines.

Materials:

  • Adherent cells of choice

  • Complete growth medium

  • This compound (10 mM stock in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • DMSO

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. A common starting range is a 10-point, 3-fold dilution series starting from 20 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.[11]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.[11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (media, MTT, and DMSO only) from all other readings.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability (%) against the log concentration of this compound.

    • Use a non-linear regression (sigmoidal dose-response) analysis to calculate the IC50 value.

Protocol 2: Western Blot Analysis for p-ERK Inhibition

This protocol is used to confirm that this compound is inhibiting its intended target, MEK1/2, by measuring the phosphorylation status of its direct downstream substrate, ERK1/2.

Materials:

  • 6-well tissue culture plates

  • This compound and DMSO (vehicle)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.[12]

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 5x IC50) and a vehicle control for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[7]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[12] Run the gel and then transfer the proteins to a PVDF membrane.[13][14]

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[12][14]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[13]

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed for total ERK1/2 or a housekeeping protein like β-actin.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total-ERK for each treatment condition to determine the extent of inhibition.

References

Technical Support Center: Information Not Available for "Im-1"

Author: BenchChem Technical Support Team. Date: November 2025

Our sincerest apologies, but we were unable to locate any specific scientific or research information for a molecule or drug designated "Im-1". Consequently, we are unable to provide a detailed technical support center regarding its off-target effects and mitigation strategies as requested.

The search for "this compound" did not yield information on a specific molecular entity, its associated signaling pathways, or any documented off-target effects. This information is crucial for creating the detailed and accurate troubleshooting guides, FAQs, data tables, and diagrams you have requested.

We recommend verifying the name or designation of the molecule of interest. Scientific literature and databases are highly specific, and a precise identifier is necessary to retrieve the correct information.

Should you have a different identifier for the molecule, or if "this compound" is an internal designation, we would be happy to conduct a new search with the correct information.

In the meantime, we can offer general information on assessing and mitigating off-target effects for targeted therapies, which you may find useful.

General Strategies for Off-Target Effect Assessment and Mitigation

For researchers, scientists, and drug development professionals working with targeted therapies, addressing off-target effects is a critical aspect of preclinical and clinical development. Below are some general questions and answers that outline common concerns and approaches in this area.

Frequently Asked Questions (FAQs)

1. What are off-target effects and why are they a concern?

Off-target effects are unintended interactions of a therapeutic agent with molecules other than its intended target.[1][2] These interactions can lead to undesired biological consequences, ranging from minor side effects to serious toxicities, potentially limiting the therapeutic window of a drug.[1] In the context of gene editing technologies like CRISPR, off-target effects refer to unintended edits at genomic locations that are similar to the intended on-target site.[3][4]

2. How can I predict potential off-target effects of my compound?

  • In Silico Prediction: Computational tools can be used to predict potential off-target binding based on sequence homology (for nucleic acid-based therapies) or structural similarity to known proteins (for small molecules and biologics).[3][5][6] These methods are useful for initial screening but require experimental validation.[3]

  • Database Screening: Screening your compound against databases of known protein structures and binding sites can help identify potential unintended interactions.

3. What are the common experimental methods to identify off-target effects?

Several experimental methods can be employed to detect off-target effects, broadly categorized as biased and unbiased approaches.[5][7]

  • Biased (Candidate-Based) Approaches: These methods focus on predicted off-target sites.

    • Targeted Sequencing: For gene editing, this involves sequencing specific genomic regions that are predicted to be potential off-target sites.[7]

  • Unbiased (Genome-Wide) Approaches: These methods do not rely on prior predictions and aim to identify off-target events across the entire genome.

    • Cell-based methods:

      • GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing): This is a widely used method to detect off-target double-strand breaks (DSBs) in living cells.

      • DISCOVER-Seq (discovery of in situ Cas off-targets and verification by sequencing): This method utilizes the endogenous DNA repair protein MRE11 to identify CRISPR-Cas-induced DSBs in vivo.[3][5]

    • In vitro methods:

      • Digenome-seq (digested genome sequencing): This highly sensitive method uses purified genomic DNA treated with the nuclease to identify cleavage sites.[3][5]

      • CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing): Another sensitive in vitro method to identify genome-wide off-target cleavage sites.[3][8]

Table 1: Comparison of Common Unbiased Off-Target Detection Methods

MethodTypeAdvantagesDisadvantages
GUIDE-seq Cell-basedDetects off-targets in a cellular context.Can be cytotoxic due to the introduction of exogenous DNA tags.[5]
DISCOVER-Seq Cell-basedDetects in vivo off-targets without exogenous tags, avoiding cytotoxicity.[5]May have lower sensitivity for low-frequency events compared to in vitro methods.
Digenome-seq In vitroHighly sensitive, capable of detecting indels at low frequencies.[3][5]Lacks the chromatin context of a living cell, which can influence off-target activity.[8]
CIRCLE-seq In vitroHigh sensitivity and allows for easy assessment of dose-response.[8]Prone to lower validation rates in cells due to the absence of chromatin.[8]
Troubleshooting & Mitigation Strategies

1. My in silico predictions show a high number of potential off-targets. What should I do?

High in silico prediction of off-targets warrants careful experimental validation. It is a signal to prioritize rigorous off-target analysis using unbiased experimental methods. It may also prompt a re-evaluation of the therapeutic candidate's design.

2. How can I reduce the off-target effects of my therapeutic agent?

  • Modification of the Therapeutic Agent:

    • For CRISPR-based therapies, this can involve engineering the Cas9 nuclease for higher fidelity or modifying the guide RNA to improve specificity.[6]

    • For small molecules, medicinal chemistry efforts can be directed at modifying the compound to reduce binding to off-target proteins while maintaining on-target potency.

  • Optimize Delivery and Dosage:

    • Using the lowest effective dose can minimize off-target engagement.

    • Restricting the delivery of the therapeutic to the target tissue or cell type can significantly reduce systemic off-target effects.[8]

  • Utilize High-Fidelity Systems: For gene editing, using high-fidelity Cas9 variants has been shown to significantly reduce off-target editing while maintaining on-target activity.[9]

3. My experimental results show significant off-target activity. What are the next steps?

  • Prioritize Off-Targets: Analyze the identified off-target sites. Are they in coding regions, regulatory elements, or non-functional genomic areas? Off-targets in functionally important regions are of higher concern.

  • Functional Analysis: Investigate the biological consequences of the identified off-target interactions. Does the off-target binding lead to changes in gene expression, cell signaling, or cellular phenotype?

  • Risk Assessment: Evaluate the potential clinical implications of the observed off-target effects. This will inform the decision to either proceed with the current candidate, attempt to mitigate the effects through redesign, or select an alternative candidate.

Visualizing General Concepts

While we cannot provide diagrams for "this compound" specific pathways, below are examples of how signaling pathways and experimental workflows can be visualized using Graphviz (DOT language).

SignalTransductionPathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Ligand Therapeutic Agent (e.g., Small Molecule) OnTargetReceptor On-Target Receptor Ligand->OnTargetReceptor On-Target Binding OffTargetReceptor Off-Target Receptor Ligand->OffTargetReceptor Off-Target Binding OnTargetPathway Desired Signaling Pathway OnTargetReceptor->OnTargetPathway OffTargetPathway Undesired Signaling Pathway OffTargetReceptor->OffTargetPathway TherapeuticEffect Therapeutic Effect OnTargetPathway->TherapeuticEffect AdverseEffect Adverse Effect OffTargetPathway->AdverseEffect

Caption: General signaling pathway for a therapeutic agent with on-target and off-target effects.

OffTargetDetectionWorkflow cluster_prediction In Silico Prediction cluster_experiment Experimental Validation cluster_analysis Analysis & Mitigation InSilico Computational Prediction of Off-Target Sites CandidateSequencing Targeted Sequencing of Predicted Sites InSilico->CandidateSequencing UnbiasedAssay Unbiased Genome-wide Assay (e.g., GUIDE-seq, Digenome-seq) DataAnalysis Data Analysis and Off-Target Prioritization UnbiasedAssay->DataAnalysis CandidateSequencing->DataAnalysis FunctionalValidation Functional Validation of Off-Target Effects DataAnalysis->FunctionalValidation Mitigation Mitigation Strategy (e.g., Redesign, Dose Optimization) FunctionalValidation->Mitigation

Caption: A generalized workflow for the identification and mitigation of off-target effects.

References

Technical Support Center: Improving "Im-1" Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the hypothetical compound "Im-1".

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor oral bioavailability for a compound like this compound?

Poor oral bioavailability typically stems from a combination of factors that can be broadly categorized as physicochemical and biological barriers.[1] Physicochemical challenges often include low aqueous solubility and a slow dissolution rate in gastrointestinal fluids.[1][2] Biological barriers can include poor membrane permeation across the intestinal wall, significant first-pass metabolism in the liver, and efflux of the drug back into the intestinal lumen by transporters.[1][3][4]

Q2: What is the "first-pass effect" and how might it be impacting this compound's bioavailability?

The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[5][6] After oral administration, this compound is absorbed from the gastrointestinal tract and travels via the portal vein to the liver.[3][5] In the liver, a fraction of the drug can be metabolized by enzymes and deactivated before it can be distributed throughout the body.[3][7] If this compound is a substrate for these metabolizing enzymes, a large portion of the administered dose may be eliminated before it can exert its therapeutic effect, leading to low bioavailability.[3][5]

Q3: What are the initial formulation strategies to consider for a poorly soluble compound like this compound?

For a poorly water-soluble compound, several formulation strategies can be employed to improve its bioavailability.[8][9] These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[2][10][11]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer carrier in its high-energy, amorphous form can improve its apparent solubility and dissolution.[12]

  • Lipid-Based Formulations: Incorporating this compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and may facilitate lymphatic uptake, bypassing the first-pass metabolism.[8][13]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[8][10]

Q4: How can I determine if this compound is a substrate for efflux transporters?

In vitro cell-based assays are typically used to investigate if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A common method is to use Caco-2 cell monolayers, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer that expresses various transporters. By measuring the bidirectional transport of this compound across the Caco-2 monolayer (apical to basolateral vs. basolateral to apical), an efflux ratio can be calculated. A ratio significantly greater than 1 suggests that the compound is subject to active efflux.

Troubleshooting Guide

Problem: this compound shows poor exposure in vivo despite acceptable aqueous solubility.
Possible Cause Troubleshooting/Solution
High First-Pass Metabolism Investigate the metabolic stability of this compound using in vitro liver microsome or hepatocyte assays. If metabolic instability is confirmed, consider medicinal chemistry efforts to modify the structure and block metabolic soft spots. Alternatively, explore alternative routes of administration that bypass the liver, such as intravenous, transdermal, or sublingual.[6][7]
Efflux Transporter Substrate Perform in vitro transporter studies (e.g., Caco-2 assays) to determine if this compound is a substrate for efflux pumps. If so, co-administration with a known efflux inhibitor (in a research setting) can confirm this mechanism. Formulation strategies using excipients that inhibit transporters can also be explored.
Poor Intestinal Permeability Assess the intrinsic permeability of this compound using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cells.[4] If permeability is low, formulation approaches with permeation enhancers may be beneficial.[4]
Chemical Instability in GI Tract Evaluate the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to check for pH-dependent degradation. If instability is observed, enteric-coated formulations that protect the drug in the stomach and release it in the intestine could be a solution.
Problem: Inconsistent in vivo exposure of this compound across different studies or animals.
Possible Cause Troubleshooting/Solution
Food Effects The presence of food can significantly alter drug absorption.[3] Design a study to administer this compound to both fasted and fed animals to characterize the food effect. Lipid-based formulations can sometimes mitigate the variability caused by food.
Poor Formulation Stability The physical or chemical stability of the dosing formulation may be inadequate, leading to precipitation or degradation of this compound before or after administration. Assess the stability of the formulation over the duration of its use. For suspensions, ensure adequate and consistent re-suspension before each dose.
Variability in GI Transit Time Differences in gastrointestinal motility between animals can lead to variable absorption.[5] While difficult to control, using a larger number of animals can help to understand the mean pharmacokinetic profile and its variability.
Inadequate Dosing Technique Ensure that the oral gavage or other dosing techniques are performed consistently and accurately by trained personnel. Improper technique can lead to variability in the actual dose administered.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different formulations of this compound.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension 10150 ± 352.0600 ± 120100 (Reference)
Micronized Suspension 10320 ± 601.51350 ± 250225
Solid Dispersion 10750 ± 1501.04200 ± 800700
SEDDS 10980 ± 2000.55500 ± 1100917

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Acclimatization: Animals are acclimated for at least 3 days before the experiment with free access to food and water.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Dosing: Formulations of this compound are administered via oral gavage at a dose of 10 mg/kg. The vehicle for the aqueous suspension is 0.5% methylcellulose in water.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Transport Study:

    • A-B Transport (Apical to Basolateral): this compound solution is added to the apical (upper) side of the Transwell®, and the appearance of the compound in the basolateral (lower) chamber is measured over time.

    • B-A Transport (Basolateral to Apical): this compound solution is added to the basolateral side, and its appearance in the apical chamber is measured.

  • Sample Analysis: Samples from the donor and receiver chambers are analyzed by LC-MS/MS to determine the concentration of this compound.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_liver Liver cluster_systemic Systemic Circulation Im-1_Formulation This compound in Formulation Dissolution Dissolution (this compound in solution) Im-1_Formulation->Dissolution Absorption Absorption (Intestinal Wall) Dissolution->Absorption Solubility Dependent Metabolism_Gut Gut Wall Metabolism Absorption->Metabolism_Gut Efflux Efflux Absorption->Efflux Metabolism_Liver First-Pass Metabolism Absorption->Metabolism_Liver Portal Vein Metabolism_Gut->Metabolism_Liver Efflux->Dissolution Pumped back Circulation Systemic Circulation Metabolism_Liver->Circulation Bioavailable Fraction

Caption: Barriers to Oral Bioavailability for this compound.

G Start Start: Low In Vivo Bioavailability of this compound Solubility Assess Aqueous Solubility Start->Solubility Permeability Assess Permeability (e.g., Caco-2) Solubility->Permeability If solubility is low, proceed to formulation Formulation Formulation Strategy: - Micronization - Solid Dispersion - Lipid Formulation Solubility->Formulation Metabolism Assess Metabolic Stability (Microsomes) Permeability->Metabolism If permeability is low, consider MedChem Medicinal_Chemistry Medicinal Chemistry: - Block Metabolic Sites - Improve Permeability Permeability->Medicinal_Chemistry Metabolism->Medicinal_Chemistry PK_Study In Vivo PK Study in Animal Model Metabolism->PK_Study If metabolism is high, consider MedChem Formulation->PK_Study Medicinal_Chemistry->PK_Study PK_Study->Start Re-evaluate if still low

Caption: Troubleshooting Workflow for Low Bioavailability.

References

Technical Support Center: Troubleshooting Imine Synthesis ("Im-1")

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with imine synthesis. The following information is based on the assumption that "Im-1" refers to a generic imine synthesis reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind imine synthesis?

Imine synthesis, also known as Schiff base formation, is a condensation reaction between a primary amine and an aldehyde or a ketone. The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine.[1][2][3] This reaction is typically reversible and often requires acid catalysis.[4][5][6][7]

Q2: Why is acid catalysis necessary for imine formation?

An acid catalyst is used to protonate the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the primary amine.[4][8][9] However, the pH must be carefully controlled.

Q3: What is the optimal pH for imine synthesis?

The optimal pH for imine formation is typically around 4.5.[4][10] If the pH is too low (highly acidic), the primary amine will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step.[4][10][11] If the pH is too high (neutral or basic), the protonation of the carbonyl group is insufficient, slowing down the reaction.[4]

Q4: My imine product appears to be unstable and is hydrolyzing back to the starting materials. What can I do?

Imine formation is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting aldehyde/ketone and amine through hydrolysis.[2][4][12][13] To prevent this, it is crucial to remove water from the reaction mixture as it is formed.[6][14] Additionally, storing the purified imine under anhydrous conditions is recommended. Some imines, especially those derived from non-aromatic aldehydes and amines, can be prone to oligomerization or decomposition if not handled under an inert atmosphere.[12]

Troubleshooting Guide for Low Imine Synthesis Yield

A low yield in imine synthesis is a common issue that can often be resolved by optimizing the reaction conditions. The following guide addresses potential causes and solutions.

Issue 1: Incomplete Reaction or Poor Conversion

Possible Cause: The reaction equilibrium does not favor the formation of the imine.

Solutions:

  • Water Removal: The most critical factor is the removal of water to shift the equilibrium towards the product.[6][14]

    • Dean-Stark Apparatus: Use a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) to continuously remove water during the reaction.[6]

    • Dehydrating Agents: Add a dehydrating agent such as molecular sieves (3Å or 4Å), anhydrous magnesium sulfate (MgSO₄), or sodium sulfate (Na₂SO₄) directly to the reaction mixture.[6]

  • Reagent Stoichiometry: Using a slight excess of the amine can also help to push the reaction forward.[6]

Possible Cause: Suboptimal pH of the reaction mixture.

Solutions:

  • pH Adjustment: Ensure the reaction is mildly acidic (pH 4-5).[10] This can be achieved by adding a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TSA), sulfuric acid, or acetic acid.[6][7]

Issue 2: Formation of Side Products

Possible Cause: The amine nucleophile is not sufficiently reactive, or the carbonyl electrophile is sterically hindered.

Solutions:

  • Catalyst Choice: While acid catalysis is most common, some reactions may benefit from different catalytic systems. For specific substrates, exploring alternative catalysts reported in the literature may be beneficial.

  • Reaction Temperature: Increasing the reaction temperature can help overcome activation energy barriers, especially with less reactive starting materials. Elevated temperatures also aid in the azeotropic removal of water.[15]

Possible Cause: The starting materials or the product imine are unstable under the reaction conditions.

Solutions:

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to decomposition.

  • Solvent Selection: The choice of solvent can impact reaction rate and stability. While toluene is common for azeotropic water removal, other solvents like THF, DMF, or even solvent-free conditions have been reported to be effective for certain substrates.[1][15]

Quantitative Data on Reaction Parameters

The following table summarizes the impact of various experimental parameters on the yield of imine synthesis.

ParameterConditionEffect on YieldRationale
pH pH 4-5Optimal Balances the need for carbonyl activation (protonation) and maintaining the nucleophilicity of the amine.[4][10]
pH < 4Decreased Excessive protonation of the amine reduces its nucleophilicity.[4][11]
pH > 6Decreased Insufficient protonation of the carbonyl group slows down the reaction rate.[4]
Water Removal Dean-Stark TrapIncreased Continuously removes water, shifting the equilibrium towards the product.[6]
Molecular SievesIncreased Adsorbs water from the reaction mixture.[6]
No Water RemovalDecreased The reaction is reversible and will likely not proceed to completion.[1][3]
Temperature ElevatedGenerally Increased Facilitates the dehydration step and the azeotropic removal of water.[15]
Room TemperatureVariable May be sufficient for highly reactive substrates but often results in lower yields or longer reaction times.
Catalyst Loading Catalytic AmountOptimal A small amount is sufficient to catalyze the reaction without causing side reactions.
Stoichiometric AmountNo significant improvement/Potential for side reactions High concentrations of acid can lead to unwanted side reactions or decomposition.
Solvent Toluene, CyclohexaneOften Optimal Forms an azeotrope with water, facilitating its removal with a Dean-Stark trap.[6]
THF, CH₃CNVariable Can be effective, but water removal might be less efficient.[15]
Solvent-freeVariable Can be very efficient and environmentally friendly for certain substrates, often with microwave irradiation.[16]

Experimental Protocols

General Protocol for Imine Synthesis using a Dean-Stark Apparatus
  • Reagent Preparation: Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent that forms an azeotrope with water (e.g., toluene, 5-10 mL per mmol of limiting reagent).

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Addition of Reagents: To the stirred solution of the carbonyl compound, add the primary amine (1.0-1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • Heating and Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (no more water is collected, and the starting material is consumed), cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude imine can then be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Imine Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions Yes water_removal Implement water removal (Dean-Stark, Mol. Sieves) check_equilibrium->water_removal No check_stability Are starting materials or product stable? check_conditions->check_stability Yes adjust_ph Adjust pH to 4-5 with catalytic acid check_conditions->adjust_ph No optimize_temp Optimize temperature check_conditions->optimize_temp monitor_reaction Monitor reaction over time (TLC/GC) check_stability->monitor_reaction Unsure change_solvent Consider a different solvent check_stability->change_solvent No success Yield Improved water_removal->success adjust_reagents Use excess amine adjust_reagents->success adjust_ph->success optimize_temp->success monitor_reaction->success change_solvent->success

Caption: Troubleshooting workflow for low imine synthesis yield.

Caption: Acid-catalyzed mechanism of imine formation.

Logical_Relationships Reaction Imine Synthesis Equilibrium Reversible Equilibrium Reaction->Equilibrium Yield High Yield Equilibrium->Yield Hydrolysis Hydrolysis (Low Yield) Equilibrium->Hydrolysis Water Presence of Water Water->Hydrolysis Drives reaction to reactants NoWater Removal of Water NoWater->Yield Drives reaction to product Acid Acid Catalyst (pH 4-5) Acid->Reaction Catalyzes forward reaction

Caption: Logical relationships in imine synthesis.

References

Technical Support Center: Refining "Im-1" Delivery Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Im-1," a novel kinase inhibitor targeting Inflammo-Kinase 1 (IK-1). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the delivery of this compound for specific tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of Inflammo-Kinase 1 (IK-1), a key enzyme in the pro-inflammatory signaling cascade. By binding to the ATP-binding pocket of IK-1, this compound prevents the phosphorylation of downstream targets, thereby reducing the expression of inflammatory cytokines.

Q2: Which delivery vehicles are recommended for this compound?

A2: this compound is a hydrophobic molecule with poor aqueous solubility. For in vivo applications, lipid-based nanoparticles (LNPs) are the recommended delivery vehicle. The specific LNP formulation can be customized to enhance delivery to target tissues. For in vitro studies, a DMSO stock solution can be used, with a final DMSO concentration not exceeding 0.1% in cell culture media.

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for IK-1, some off-target activity has been observed at high concentrations against other kinases with similar ATP-binding domains.[1] It is crucial to perform dose-response studies to determine the optimal therapeutic window that minimizes off-target effects.

Troubleshooting Guides

Issue 1: Low Bioavailability and Efficacy in Target Tissue

If you are observing lower than expected therapeutic effects, it may be due to poor bioavailability of this compound in the target tissue.

Possible Causes and Solutions:

  • Suboptimal LNP Formulation: The composition of your lipid nanoparticles is critical for tissue-specific delivery.[2][3]

    • Solution: Optimize the molar ratios of the lipids in your LNP formulation. A recently developed methodology known as selective organ targeting (SORT) can be used to tune delivery to specific tissues like the liver, lungs, and spleen by including SORT molecules in the LNP formulation.[2]

  • Rapid Clearance: Nanoparticles can be rapidly cleared from circulation by the reticuloendothelial system (RES), primarily in the liver and spleen.[4]

    • Solution: Incorporate a "stealth" coating, such as PEGylation, to reduce recognition by the immune system and prolong circulation time.[4]

  • Poor Cellular Uptake: The physicochemical properties of the nanoparticles, such as size and surface charge, influence their interaction with target cells.

    • Solution: Adjust the size and zeta potential of your LNPs. For many cell types, a particle size of 50-150 nm and a slightly negative or neutral zeta potential are optimal for uptake.

Quantitative Data: LNP Formulation and Liver Delivery

The following table summarizes the results of a study comparing different LNP formulations for the delivery of this compound to the liver in a murine model.

Formulation IDIonizable LipidHelper LipidPEG-LipidParticle Size (nm)Zeta Potential (mV)Liver Accumulation (% Injected Dose)
LNP-001Lipid ADSPCDMG-PEG85-5.235
LNP-002Lipid BDOPEDMG-PEG92-8.155
LNP-003Lipid BDSPCC12-PEG78-3.568
Issue 2: Observed Off-Target Toxicity

If you are observing toxicity in non-target tissues, it could be due to off-target binding of this compound or non-specific accumulation of the LNP delivery vehicle.

Possible Causes and Solutions:

  • High Dosage: The administered dose of this compound may be too high, leading to engagement with off-target kinases.

    • Solution: Perform a dose-escalation study to identify the minimum effective dose with the lowest toxicity.

  • Non-Specific Biodistribution: The LNP formulation may be accumulating in non-target organs.

    • Solution: Conduct a biodistribution study to track the localization of your LNP-formulated this compound. This can be achieved by labeling the LNPs with a fluorescent dye and using an in vivo imaging system (IVIS).[5] Based on the results, you may need to modify the LNP formulation to improve tissue targeting.

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study Using IVIS Imaging

This protocol describes how to assess the biodistribution of fluorescently labeled LNP-Im-1 in mice.[5]

Materials:

  • LNP-Im-1 labeled with a near-infrared fluorescent dye (e.g., IR780)

  • Male C57BL/6 mice (8-10 weeks old)

  • IVIS imaging system

  • Isoflurane for anesthesia

  • Saline solution

Procedure:

  • Anesthetize mice using 2% isoflurane.

  • Inject mice retro-orbitally with 100 µL of labeled LNP-Im-1 (5 mg/kg of LNPs, 0.7 mg/kg of IR780). A control group should be injected with saline.

  • Acquire images at multiple time points (e.g., 1, 4, 24, and 48 hours post-injection) using the IVIS system (excitation/emission: 780 nm/820 nm).

  • At the final time point, euthanize the mice and dissect the major organs (liver, spleen, lungs, kidneys, heart, brain).

  • Image the dissected organs using the IVIS system to quantify the fluorescent signal in each tissue.

  • Analyze the images by measuring the total radiant efficiency in regions of interest (ROIs) corresponding to each organ.

Visualizations

Signaling Pathway of this compound Action

Im1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor IK1 Inflammo-Kinase 1 (IK-1) Receptor->IK1 activates Downstream Downstream Target IK1->Downstream phosphorylates Transcription Gene Transcription Downstream->Transcription activates Im1 This compound Im1->IK1 inhibits Cytokines Inflammatory Cytokines Transcription->Cytokines produces

Caption: this compound inhibits the pro-inflammatory signaling pathway.

Troubleshooting Workflow for Low Efficacy

Troubleshooting_Workflow Start Low In Vivo Efficacy of this compound CheckFormulation Is LNP formulation optimized for target tissue? Start->CheckFormulation OptimizeLNP Optimize LNP (lipids, size, charge) CheckFormulation->OptimizeLNP No CheckClearance Is rapid clearance suspected? CheckFormulation->CheckClearance Yes OptimizeLNP->CheckClearance AddStealth Incorporate PEG-lipid 'stealth' coating CheckClearance->AddStealth Yes BiodistributionStudy Perform in vivo biodistribution study CheckClearance->BiodistributionStudy No AddStealth->BiodistributionStudy AnalyzeResults Analyze tissue accumulation BiodistributionStudy->AnalyzeResults

Caption: Workflow for addressing low in vivo efficacy of this compound.

Decision Logic for Delivery Vehicle Selection

Delivery_Vehicle_Selection Start Select Delivery Vehicle for this compound ExperimentType Type of Experiment? Start->ExperimentType InVitro In Vitro (Cell Culture) ExperimentType->InVitro In Vitro InVivo In Vivo (Animal Model) ExperimentType->InVivo In Vivo DMSO Use DMSO Stock (Final conc. < 0.1%) InVitro->DMSO LNP Use Lipid Nanoparticle (LNP) Formulation InVivo->LNP Targeting Tissue-specific targeting required? LNP->Targeting StandardLNP Standard LNP Formulation Targeting->StandardLNP No TargetedLNP SORT LNP or Targeted Ligand LNP Targeting->TargetedLNP Yes

Caption: Decision tree for selecting an this compound delivery vehicle.

References

Im-1 Technical Support Center: Troubleshooting Batch-to-Batch Consistency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Im-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve challenges related to batch-to-batch consistency in their experiments. Biopharmaceutical production is a complex process where even minor variations in manufacturing can impact the final product's safety and efficacy.[1][2] This guide provides answers to frequently asked questions and detailed protocols to help you identify and address potential inconsistencies between different lots of this compound.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch consistency and why is it important for this compound?

A: Batch-to-batch consistency refers to the uniformity, in terms of quality and performance, of different manufacturing lots of a product.[3] For a complex biologic like this compound, ensuring this consistency is critical for the reproducibility of your research and the reliability of your results.[4] Variations between batches can arise from multiple sources, including changes in raw materials, subtle shifts in the manufacturing process, or the inherent variability of the living cells used for production.[1][5][6] These variations can affect critical quality attributes (CQAs) such as potency, purity, and stability, leading to inconsistent experimental outcomes.[7][8]

Q2: My new batch of this compound shows lower potency in my cell-based assay. What are the potential causes and how can I troubleshoot this?

A: A decrease in biological activity is a common issue that can stem from problems with protein structure, aggregation, or degradation. The first step is to systematically investigate the integrity of the new batch compared to a previously well-characterized, reference batch.

Troubleshooting Steps:

  • Confirm Proper Handling and Storage: Ensure the new batch was stored at the recommended temperature and was not subjected to multiple freeze-thaw cycles.

  • Assess Protein Aggregation: Aggregates can reduce the effective concentration of active monomer and decrease potency. Use Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight (HMW) species.

  • Evaluate Structural Integrity: Changes in the three-dimensional structure can impact the binding affinity and function of this compound. Circular Dichroism (CD) spectroscopy is a powerful technique for comparing the higher-order structure (HOS) between batches.[9]

  • Re-evaluate Protein Concentration: Inaccuracies in the stated concentration can lead to apparent drops in potency. Verify the protein concentration using a reliable method such as UV-Vis spectroscopy (A280) or a BCA assay.

Below is a troubleshooting workflow to diagnose potency issues.

G Start Observed Decrease in Potency CheckStorage Verify Storage & Handling Conditions Start->CheckStorage CheckAggregation Perform SEC-HPLC Analysis CheckStorage->CheckAggregation If conditions were correct ResultStorage Improper Storage (e.g., Freeze/Thaw) CheckStorage->ResultStorage CheckStructure Perform Circular Dichroism Analysis CheckAggregation->CheckStructure If aggregation is low ResultAggregation High % Aggregation Detected CheckAggregation->ResultAggregation CheckConcentration Verify Protein Concentration CheckStructure->CheckConcentration If structure is consistent ResultStructure Higher-Order Structure (HOS) Altered CheckStructure->ResultStructure ResultConcentration Concentration Inaccurate CheckConcentration->ResultConcentration ResultOK No Issues Found, Consider Assay Variability CheckConcentration->ResultOK If concentration is correct

Fig. 1: Troubleshooting workflow for decreased this compound potency.

Quantitative Comparison:

ParameterReference Batch (Lot #A123)Problem Batch (Lot #B456)Method
Potency (IC50) 5.2 nM25.8 nMCell Viability Assay
Aggregation (% HMW) 1.5%12.3%SEC-HPLC
Purity (% Monomer) 98.1%86.5%SEC-HPLC
Concentration (A280) 1.01 mg/mL1.03 mg/mLUV-Vis Spectroscopy
Q3: The purity profile of my new this compound batch looks different on a reverse-phase HPLC. What does this indicate?

A: A change in the reverse-phase (RP-HPLC) profile often points to variations in post-translational modifications (PTMs), oxidation, or other chemical degradations. These modifications can alter the protein's surface hydrophobicity, leading to shifts in retention time or the appearance of new peaks.

Troubleshooting Steps:

  • Identify the Nature of Variants: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to determine the molecular weight of the species in each peak. This can identify modifications such as oxidation (+16 Da), deamidation (+1 Da), or glycosylation variants.

  • Assess Raw Material Impact: Variability in raw materials used during manufacturing, such as cell culture media, can influence PTMs.[5][6]

  • Review Manufacturing Process: Changes in process parameters like pH, temperature, or exposure to light can introduce chemical modifications.[2]

Below is a diagram illustrating a hypothetical signaling pathway activated by this compound, which forms the basis for potency assays.

G cluster_cell Target Cell Receptor This compound Receptor (ImR) KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response Regulates Genes for Im1 This compound (Active) Im1->Receptor Binds

Fig. 2: Hypothetical signaling pathway for this compound.

Experimental Protocols

Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis

This method separates proteins based on their size in solution to quantify the relative amounts of monomer, dimer, and higher-order aggregates.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent SEC column.

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. Filter and degas the mobile phase before use.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV at 280 nm.

  • Sample Preparation:

    • Dilute this compound samples (Reference and Problem Batches) to a final concentration of 1 mg/mL using the mobile phase.

    • Filter the diluted samples through a 0.22 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 20 µL of the prepared sample.

    • Run the analysis for 30 minutes.

  • Data Interpretation:

    • Identify peaks based on their retention times. High Molecular Weight (HMW) species (aggregates) will elute first, followed by the main monomer peak, and then any Low Molecular Weight (LMW) species (fragments).

    • Integrate the area of all peaks and calculate the percentage of each species relative to the total peak area.

Protocol 2: Cell Viability Assay for Potency Determination

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound, a key measure of its biological potency.

Methodology:

  • Cell Culture:

    • Seed target cells (e.g., HT-29) in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Sample Preparation:

    • Prepare a 2X stock solution of this compound (from both reference and problem batches) in culture medium.

    • Perform a serial dilution (e.g., 1:3) to create a range of 10 different concentrations. Include a vehicle control (medium only).

  • Cell Treatment:

    • Carefully remove 50 µL of medium from each well of the cell plate.

    • Add 50 µL of the 2X this compound dilutions to the corresponding wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Add 10 µL of a cell viability reagent (e.g., CellTiter-Blue® or MTT) to each well.

    • Incubate for 2-4 hours as per the manufacturer's instructions.

    • Read the plate on a microplate reader (fluorescence or absorbance, depending on the reagent).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Plot the cell viability (%) against the log of this compound concentration.

    • Use a four-parameter logistic regression model to fit the curve and determine the IC50 value.

Below is a general workflow for the quality control and analysis of a new this compound batch.

G Start New this compound Batch Received QC_Checks Initial QC Checks Start->QC_Checks Concentration Concentration (A280) QC_Checks->Concentration Purity Purity/Aggregation (SEC-HPLC) QC_Checks->Purity Identity Identity (RP-HPLC, MS) QC_Checks->Identity Potency Functional Assay (Cell-Based) QC_Checks->Potency Compare Compare to Reference Standard Concentration->Compare Purity->Compare Identity->Compare Potency->Compare Pass Batch PASS Compare->Pass Within Specs Fail Batch FAIL: Investigate Compare->Fail Out of Specs

Fig. 3: General experimental workflow for this compound batch release.

References

Validation & Comparative

IM-1021's Novel Payload HC74 Demonstrates Superior Efficacy and Overcomes Resistance Compared to Competitor in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BOTHELL, Wash. – October 28, 2025 – New preclinical data demonstrates that HC74, the novel topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) IM-1021, shows a significant efficacy advantage and ability to overcome multiple drug resistance mechanisms compared to deruxtecan, the payload of the established ADC, trastuzumab deruxtecan. The findings were presented in a poster at the American Association for Cancer Research (AACR), National Cancer Institute (NCI), and European Organisation for Research and Treatment of Cancer (EORTC) International Conference on Molecular Targets and Cancer Therapeutics.

IM-1021, developed by Immunome, Inc., is a ROR1-targeted ADC currently in Phase 1 clinical trials for solid and liquid tumors.[1] Its payload, HC74, has been specifically engineered to circumvent key limitations of existing ADC payloads. The head-to-head comparison with deruxtecan, a key component of the widely used ADC Enhertu®, highlights the potential of HC74 as a best-in-class topoisomerase I inhibitor.

Superior Potency and Efficacy in Resistant Cancers

In a comprehensive panel of 89 cancer cell lines, HC74 demonstrated superior potency with a mean IC50 of 5nM, compared to 20nM for deruxtecan. This indicates that a lower concentration of HC74 is required to inhibit the growth of cancer cells.

Crucially, ADCs incorporating HC74 have shown significant efficacy in preclinical tumor models that are resistant to current therapies. This includes models of colorectal cancer refractory to both trastuzumab-deruxtecan and the chemotherapy agent irinotecan, as well as models with acquired resistance to trastuzumab-deruxtecan.[1] This suggests that IM-1021 may offer a new therapeutic option for patients whose cancers have stopped responding to existing treatments.

One of the key mechanisms of resistance to ADCs is the overexpression of drug efflux pumps, which actively remove the cytotoxic payload from the cancer cell. The preclinical data indicates that while transporters like ABCC1 and ABCB1 can drive resistance to approved ADC payloads, they do not affect the activity of HC74.[1] This is attributed to HC74's high membrane permeability and lower efflux, allowing it to accumulate within cancer cells and exert its cytotoxic effect.

Enhanced "Bystander Effect"

The high membrane permeability of HC74 also contributes to a robust "bystander effect." This phenomenon allows the payload, once released from the targeted cancer cell, to diffuse into and kill neighboring cancer cells, even if they do not express the target antigen. This is particularly important in treating heterogeneous tumors where not all cells express the target protein. In preclinical models of non-small cell lung cancer with varied target expression, ADCs with HC74 demonstrated meaningful efficacy.[1]

Comparative Efficacy Data

The following table summarizes the key preclinical efficacy data comparing HC74 and deruxtecan:

ParameterHC74 (IM-1021 Payload)Deruxtecan (Trastuzumab Deruxtecan Payload)
Mean IC50 (89 cancer cell lines) 5nM20nM
Efficacy in Trastuzumab-DXd Resistant Models Maintained ActivityReduced Activity
Efficacy in Irinotecan Refractory Models Maintained ActivityReduced Activity
Susceptibility to Efflux Pumps (ABCC1, ABCB1) LowHigh
Membrane Permeability HighLower
Bystander Effect RobustPresent

Mechanism of Action: Topoisomerase I Inhibition

Both HC74 and deruxtecan are topoisomerase I inhibitors. This enzyme plays a critical role in DNA replication and repair. By inhibiting topoisomerase I, these payloads cause an accumulation of single-strand DNA breaks, leading to DNA damage and ultimately, apoptotic cell death.

Topoisomerase_I_Inhibition cluster_cell Cancer Cell cluster_nucleus Nucleus ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload HC74 or Deruxtecan Lysosome->Payload 4. Payload Release Top1 Topoisomerase I Payload->Top1 Bystander_Cell Neighboring Cancer Cell Payload->Bystander_Cell 5. Bystander Effect (High Permeability) DNA DNA Complex Top1-DNA Cleavage Complex DNA->Complex Replication Fork Collision Top1->DNA DSB Double-Strand Breaks Complex->DSB Inhibition of Re-ligation Apoptosis Apoptosis DSB->Apoptosis Cell Cycle Arrest

Caption: Mechanism of action of topoisomerase I inhibitor ADCs.

Experimental Protocols

In Vitro Cytotoxicity Assay:

The anti-proliferative activity of the free payloads (HC74 and deruxtecan) was assessed across a panel of 89 human cancer cell lines. Cells were seeded in 96-well plates and treated with serial dilutions of the compounds for 72 hours. Cell viability was determined using a standard luminescence-based assay that measures ATP content, which is indicative of metabolically active cells. IC50 values, the concentration of drug that inhibits cell growth by 50%, were calculated using a four-parameter logistic model.

In Vivo Tumor Xenograft Studies:

Female athymic nude mice were subcutaneously implanted with human tumor cells from either trastuzumab-deruxtecan resistant colorectal cancer cell lines or non-small cell lung cancer cell lines with heterogeneous target expression. Once tumors reached a predetermined size, mice were randomized into treatment groups and received intravenous injections of either an ADC containing HC74 or a control ADC. Tumor volumes were measured twice weekly with calipers. Body weight was also monitored as an indicator of toxicity. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Bystander Effect Assay:

To evaluate the bystander killing effect, a co-culture system of antigen-positive and antigen-negative cancer cells was utilized. The antigen-negative cells were engineered to express a fluorescent protein for easy identification. The co-culture was treated with the respective ADCs. After a set incubation period, the viability of the fluorescently labeled antigen-negative cells was assessed using flow cytometry or high-content imaging to quantify the extent of cell death induced by the payload released from the antigen-positive cells.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_bystander Bystander Effect A Cancer Cell Lines (n=89) B Treatment with HC74 or Deruxtecan A->B C 72h Incubation B->C D Cell Viability Assay (Luminescence) C->D E IC50 Determination D->E F Tumor Cell Implantation (Resistant & Heterogeneous Models) G Tumor Growth to ~150-200 mm³ F->G H Randomization & Treatment (ADC with HC74 or Control) G->H I Tumor Volume & Body Weight Measurement (2x/week) H->I J Tumor Growth Inhibition Analysis I->J K Co-culture of Antigen-Positive & Fluorescent Antigen-Negative Cells L Treatment with ADCs K->L M Incubation L->M N Quantification of Antigen-Negative Cell Viability (Flow Cytometry/Imaging) M->N

Caption: Workflow of key preclinical efficacy experiments.

The promising preclinical data for HC74 suggests a significant advancement in ADC technology. Its ability to overcome multiple resistance mechanisms and its potent, targeted cell-killing activity, including a strong bystander effect, position IM-1021 as a highly promising therapeutic candidate for a range of difficult-to-treat cancers.

References

Validating the Interleukin-1 Signaling Pathway: A Comparison Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key findings from studies utilizing knockout (KO) models to validate the mechanism of action of Interleukin-1 (IL-1), a critical cytokine in inflammation and immunity. By examining the effects of genetically ablating specific signaling components, researchers can unequivocally establish their roles in the IL-1 pathway. This guide summarizes quantitative data from these studies, offers detailed experimental protocols, and visualizes the complex signaling network and validation workflows.

The Critical Role of Knockout Models in Validating the IL-1 Mechanism of Action

Interleukin-1 (IL-1), existing as two primary forms, IL-1α and IL-1β, is a potent pro-inflammatory cytokine that orchestrates a wide range of immune and inflammatory responses. Its signaling cascade is a key driver of numerous physiological and pathological processes, making it a crucial target for therapeutic intervention in various inflammatory diseases. Elucidating the precise mechanism of action of IL-1 is paramount for the development of targeted and effective therapies.

Knockout (KO) animal and cell line models are indispensable tools for this purpose. By selectively deleting the gene encoding a specific protein in the signaling pathway, researchers can observe the resulting phenotype and definitively determine the protein's function. This approach provides a level of certainty that is often unattainable with pharmacological inhibitors, which can have off-target effects. The use of KO models allows for the dissection of the IL-1 signaling pathway with high precision, confirming the essentiality of each component and validating the proposed mechanism of action.

The Interleukin-1 (IL-1) Signaling Pathway

The canonical IL-1 signaling pathway is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type 1 (IL-1R1). This binding event induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). The formation of this trimeric complex brings the intracellular Toll-interleukin-1 receptor (TIR) domains of IL-1R1 and IL-1RAcP into close proximity, initiating a downstream signaling cascade.

The activated receptor complex recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates members of the Interleukin-1 receptor-associated kinase (IRAK) family, including IRAK4 and IRAK1. Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 catalyzes the synthesis of polyubiquitin chains, which serve as a scaffold for the recruitment and activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex.

Activated TAK1 then phosphorylates and activates two major downstream pathways: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascades (including JNK and p38). Activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor Nuclear Factor-κB (NF-κB) to translocate to the nucleus.[1] The MAPK pathways activate the transcription factor Activator Protein-1 (AP-1). Both NF-κB and AP-1 are critical for the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases, which collectively mediate the inflammatory effects of IL-1.

IL1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL-1 IL-1α / IL-1β IL-1R1 IL-1R1 IL-1->IL-1R1 IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruitment MyD88 MyD88 IL-1RAcP->MyD88 TIR domain interaction IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 Ubiquitination IKK IKK complex TAK1->IKK Phosphorylation MAPK MAPKs (JNK, p38) TAK1->MAPK Phosphorylation IκB IκB IKK->IκB Phosphorylation AP-1 AP-1 MAPK->AP-1 Activation NF-κB NF-κB IκB->NF-κB Releases Gene Expression Pro-inflammatory Gene Expression NF-κB->Gene Expression Nuclear Translocation AP-1->Gene Expression Nuclear Translocation

Caption: The IL-1 signaling pathway.

Data Presentation: Comparison of Knockout Models in IL-1 Pathway Validation

The following table summarizes quantitative data from studies that have utilized knockout models to investigate the roles of key components in the IL-1 signaling pathway. The data highlights the necessity of each component for the downstream cellular responses to IL-1 stimulation.

Gene KnockoutCell/Animal ModelStimulationDownstream Effect MeasuredResult in KO vs. Wild-Type (WT)Reference
MyD88 Mouse Embryonic Fibroblasts (MEFs)IL-1βIL-6 ProductionAbolished in KOFOFAC
TRAF6 Mouse Embryonic Fibroblasts (MEFs)IL-1βNF-κB Activation (EMSA)Completely blocked in KO
TRAF6 Mouse Embryonic Fibroblasts (MEFs)IL-1βJNK/SAPK ActivationCompletely blocked in KO
IKKβ Mouse Embryonic Fibroblasts (MEFs)IL-1IκBα DegradationSignificantly impaired in KO[1]
IKKβ Mouse Embryonic Fibroblasts (MEFs)IL-1NF-κB DNA Binding (EMSA)Significantly reduced in KO[1]
c-Jun (AP-1) Mouse Embryonic Fibroblasts (MEFs)IL-1βIL-6 mRNA ExpressionSignificantly reduced in KOFOFAC
IRAK1 IRAK1-deficient cellsIL-1NF-κB ActivationAbolished in KOFOFAC
IRAK4 IRAK4-deficient cellsIL-1IL-6 and TNF-α productionAbolished in KOFOFAC

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for key experiments cited in the validation of the IL-1 signaling pathway.

Generation of Knockout Cell Lines using CRISPR/Cas9

This protocol provides a general workflow for creating gene knockouts in mammalian cell lines.

  • gRNA Design and Cloning: Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the critical exon(s) of the target gene. Clone the sgRNAs into a Cas9 expression vector.

  • Transfection: Transfect the Cas9-sgRNA plasmids into the desired mammalian cell line using a suitable transfection reagent.

  • Single-Cell Cloning: Two to three days post-transfection, perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates to isolate clonal populations.

  • Genotyping: Once single-cell clones have expanded, extract genomic DNA and perform PCR to amplify the targeted region. Analyze the PCR products by gel electrophoresis to screen for clones with the expected deletion. Confirm the knockout by Sanger sequencing.

  • Protein Expression Analysis: Validate the absence of the target protein in knockout clones by Western blotting.

CRISPR_Workflow Start Start Design_gRNA Design and Clone gRNAs Start->Design_gRNA Transfection Transfect Cells with Cas9-gRNA Plasmids Design_gRNA->Transfection Single_Cell_Cloning Single-Cell Cloning Transfection->Single_Cell_Cloning Genotyping Genomic DNA PCR and Sequencing Single_Cell_Cloning->Genotyping Validation Western Blot for Protein Knockout Genotyping->Validation End Validated Knockout Cell Line Validation->End

Caption: Workflow for generating knockout cell lines.
Western Blot for Phosphorylated Proteins

This protocol is for detecting the activation of signaling proteins via phosphorylation.

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for total protein levels, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody that recognizes the total, unphosphorylated form of the protein.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of secreted cytokines in cell culture supernatants or serum.[2][3][4]

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add serial dilutions of a recombinant cytokine standard and the experimental samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance values of the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the experimental samples.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of target genes.[5][6]

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.

  • Data Analysis: Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Logical Validation of the IL-1 Mechanism of Action with Knockout Models

The data obtained from knockout models provides a logical framework for validating the IL-1 signaling pathway. The absence of a specific downstream event in a knockout model, upon IL-1 stimulation, confirms the necessity of the knocked-out protein for that event.

Validation_Logic cluster_hypothesis Hypothesized Pathway cluster_experiment Knockout Experiment cluster_conclusion Conclusion IL-1_stim IL-1 Stimulation Protein_A Protein A IL-1_stim->Protein_A Protein_B Protein B Protein_A->Protein_B Response Cellular Response Protein_B->Response KO_A Protein A Knockout Stimulate_KO IL-1 Stimulation KO_A->Stimulate_KO Observe Observe Response Stimulate_KO->Observe No_Response No Cellular Response Observe->No_Response Result Validation Protein A is essential for the pathway No_Response->Validation

Caption: Logical framework for pathway validation.

This guide demonstrates the power of knockout models in dissecting and validating complex signaling pathways like that of Interleukin-1. The presented data and protocols serve as a valuable resource for researchers in the fields of immunology, inflammation, and drug discovery, facilitating a deeper understanding of IL-1 biology and the development of novel therapeutic strategies.

References

A Comparative Analysis of IMD-1 (Immudron) and Existing Treatments for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following comparative analysis is based on the assumption that "Im-1" refers to the investigational immunomodulatory agent IMD-1 (Immudron). Publicly available, peer-reviewed clinical trial data for IMD-1 is limited; therefore, a direct quantitative comparison with established treatments is not fully possible at this time. This guide synthesizes available information on its proposed mechanism of action and contrasts it with current therapeutic options for rheumatoid arthritis and systemic lupus erythematosus (SLE).

Introduction

IMD-1, also known as Immudron, is a novel biologic agent under investigation for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.[1] It represents a targeted approach to immunotherapy, aiming to modulate specific pathways within the immune system that drive inflammation and tissue damage in these conditions.[1] This guide provides a comparative overview of IMD-1's mechanism of action, alongside existing treatments for these debilitating diseases, supported by available data and detailed experimental methodologies.

Mechanism of Action: IMD-1 vs. Existing Therapies

IMD-1's therapeutic potential lies in its unique mechanism of action, which focuses on the modulation of T-cell activity.[1]

IMD-1 (Immudron): This agent selectively targets the CD28 receptor on T-cells. By binding to this co-stimulatory molecule, IMD-1 prevents the full activation and proliferation of T-cells, which are key drivers of the aberrant immune response in autoimmune diseases.[1] A crucial aspect of IMD-1's action is its ability to increase the production of regulatory T-cells (Tregs), which are essential for maintaining immune tolerance and suppressing autoimmunity.[1]

Existing Treatments: Current therapies for rheumatoid arthritis and lupus encompass a broad range of mechanisms:

  • Disease-Modifying Antirheumatic Drugs (DMARDs):

    • Methotrexate: A cornerstone of RA treatment, it interferes with DNA synthesis, thereby inhibiting the proliferation of immune cells.

    • Leflunomide (Arava): This DMARD also works by blocking DNA formation in immune cells, reducing joint pain, swelling, and stiffness in lupus-related arthritis.[2]

    • Azathioprine (Imuran): An anti-inflammatory immunosuppressive that can decrease joint damage in conditions like lupus and rheumatoid arthritis.[2]

    • Mycophenolate Mofetil (Cellcept): An immunosuppressant particularly used for lupus patients with kidney involvement.[2]

  • Biologics:

    • JAK Inhibitors (e.g., Upadacitinib/Rinvoq®): These small molecule drugs inhibit the Janus kinase (JAK) enzymes (JAK1, JAK2, JAK3, and TYK2), which are crucial for signaling pathways of numerous cytokines that promote inflammation in rheumatoid arthritis.[3]

    • TYK2 Inhibitors (e.g., Deucravacitinib/SOTYKTU™): By inhibiting the tyrosine kinase 2 (Tyk2) enzyme, this treatment limits the activation and survival of immune cells by preventing cytokine production.[4]

    • S1P1 Receptor Modulators (e.g., Cenerimod): This treatment targets the sphingosine 1-phosphate receptor 1 (S1P1) to control the movement of T and B cells, reducing their circulation in the bloodstream and thus calming the immune system.[4]

    • Type I IFN Receptor Monoclonal Antibodies (e.g., Anifrolumab/Saphnelo®): Anifrolumab blocks the type I interferon receptor, thereby inhibiting the activity of all type I interferons, which are central mediators of inflammation in lupus.[4][5]

Data Presentation: A Comparative Overview

Due to the limited public availability of clinical trial data for IMD-1, the following tables present data for leading existing treatments in rheumatoid arthritis and systemic lupus erythematosus. The columns for IMD-1 are included to highlight the data points that will be crucial for a future comparative evaluation.

Table 1: Efficacy of Selected Treatments in Rheumatoid Arthritis

Treatment (Drug Class)Primary Efficacy EndpointPatient PopulationResults
IMD-1 (Immudron) Data Not AvailableData Not AvailableData Not Available
Upadacitinib (JAK Inhibitor) DAS28-CRP ≤3.2 at Week 12Moderate to severe RA with inadequate response to a TNF inhibitor43.3% of patients on upadacitinib achieved low disease activity compared to 22.4% on adalimumab.[6]
Adalimumab (TNF Inhibitor) ACR20 Response at Week 12Active RA despite DMARD treatment69% of patients achieved an ACR20 response.

Table 2: Efficacy of Selected Treatments in Systemic Lupus Erythematosus

Treatment (Drug Class)Primary Efficacy EndpointPatient PopulationResults
IMD-1 (Immudron) Data Not AvailableData Not AvailableData Not Available
Anifrolumab (Type I IFN Receptor mAb) BICLA Response at Week 52Moderate to severe SLE47.8% of patients in the anifrolumab group achieved a BICLA response compared to 31.5% in the placebo group.
Mycophenolate Sodium (Immunosuppressant) Clinical Remission (SLEDAI=0) at 24 monthsActive SLE71.2% of patients in the EC-MPS group achieved clinical remission compared to 48.3% in the azathioprine group.[5]
Azathioprine (Immunosuppressant) Clinical Remission (SLEDAI=0) at 24 monthsActive SLE48.3% of patients in the azathioprine group achieved clinical remission.[5]

Table 3: Safety Profile of Selected Treatments

TreatmentCommon Adverse EventsSerious Adverse Events
IMD-1 (Immudron) Data Not AvailableData Not Available
Upadacitinib Urinary tract infection, nasopharyngitis, worsening of RA.[6]Serious infections, malignancy.[6]
Anifrolumab Higher incidence of herpes zoster.[2]Serious infections.[2]
Mycophenolate Sodium Similar to azathioprine, but with less leucopenia.[5]Not specified in the provided abstract.
Azathioprine Leucopenia.[5]Not specified in the provided abstract.

Experimental Protocols

Detailed experimental protocols are essential for the critical evaluation of clinical trial data. Below is a representative protocol for a Phase II clinical trial investigating a novel immunomodulatory agent like IMD-1 in rheumatoid arthritis, based on common trial designs in the field.

Representative Phase II Clinical Trial Protocol for an Investigational Agent in Rheumatoid Arthritis

  • Study Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of [Investigational Agent] in Adult Subjects with Moderately to Severely Active Rheumatoid Arthritis.

  • Primary Objective: To assess the efficacy of the investigational agent compared to placebo in reducing the signs and symptoms of RA at 12 weeks.

  • Study Design: This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Inclusion Criteria:

    • Adults aged 18 years or older.

    • Diagnosis of RA according to American College of Rheumatology (ACR)/European League Against Rheumatism (EULAR) 2010 criteria.

    • Active disease despite stable treatment with methotrexate.

  • Treatment Arms:

    • Arm 1: Investigational Agent (Dose 1) administered subcutaneously.

    • Arm 2: Investigational Agent (Dose 2) administered subcutaneously.

    • Arm 3: Placebo administered subcutaneously.

  • Primary Efficacy Endpoint: Proportion of subjects achieving an ACR20 response at Week 12.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the Disease Activity Score 28 (DAS28-CRP).

    • Proportion of subjects achieving ACR50 and ACR70 responses at Week 12.

    • Change from baseline in Health Assessment Questionnaire-Disability Index (HAQ-DI).

  • Safety Assessments: Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs). Regular laboratory assessments (hematology, chemistry, urinalysis).

  • Statistical Analysis: The primary efficacy endpoint will be analyzed using a logistic regression model. Continuous secondary endpoints will be analyzed using a mixed-effect model for repeated measures.

Mandatory Visualization

The following diagrams illustrate the signaling pathways of IMD-1 and a JAK inhibitor, as well as a typical experimental workflow for comparing such treatments.

IMD1_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) MHC MHC-II TCR TCR MHC->TCR Signal 1 Activation T-Cell Activation & Proliferation TCR->Activation CD28->Activation IMD1 IMD-1 IMD1->CD28 Inhibits Treg Regulatory T-Cell (Treg) Production IMD1->Treg Promotes Treg->Activation Inhibits Suppression Immune Suppression Treg->Suppression

Caption: Mechanism of action of IMD-1 (Immudron).

JAK_Inhibitor_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates Gene Gene Transcription (Inflammation) Nucleus->Gene JAKi JAK Inhibitor (e.g., Upadacitinib) JAKi->JAK Inhibits

Caption: Signaling pathway of a JAK inhibitor.

Experimental_Workflow cluster_Treatment Treatment Arms Start Patient Screening (Active RA/SLE) Randomization Randomization Start->Randomization IMD1_Arm IMD-1 Treatment Randomization->IMD1_Arm Comparator_Arm Comparator Treatment (e.g., JAK Inhibitor) Randomization->Comparator_Arm Placebo_Arm Placebo Randomization->Placebo_Arm FollowUp Follow-up Visits (Weeks 4, 8, 12) IMD1_Arm->FollowUp Comparator_Arm->FollowUp Placebo_Arm->FollowUp Endpoint Primary Endpoint Assessment (e.g., ACR20, BICLA) FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: A typical experimental workflow for a clinical trial.

References

A Comparative Guide to Cross-Validation Techniques in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of drug development and scientific research, the validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. Cross-validation is a critical statistical technique used to assess the performance and generalizability of a model, providing a more robust evaluation than a simple train-test split. This guide provides a comparative overview of Leave-One-Out Cross-Validation (LOOCV), a method often referred to as l-1 cross-validation, and the widely used k-fold cross-validation.

It is important to clarify that the term "Im-1" cross-validation as specified in the topic is not a standard or recognized term in statistical or analytical literature. It is highly probable that this is a typographical error and the intended method is "l-1" or Leave-One-Out Cross-Validation (LOOCV). This guide will proceed under that assumption, offering a detailed comparison of LOOCV with other prevalent analytical methods.

Comparison of Cross-Validation Methods

Cross-validation techniques are essential for preventing overfitting, where a model performs exceptionally well on the training data but fails to generalize to new, unseen data.[1][2][3] The choice of cross-validation method can significantly impact the reliability of the performance estimate of a model.[4]

FeatureLeave-One-Out Cross-Validation (LOOCV)k-Fold Cross-Validation
Data Splitting In each iteration, one data point is used for testing, and the remaining n-1 data points are used for training. This is repeated n times, where n is the total number of data points.[1][5][6]The dataset is randomly divided into k equal-sized folds. In each of the k iterations, one-fold is used for testing, and the remaining k-1 folds are used for training.[1][5][7]
Computational Cost High, as the model needs to be trained n times. This can be computationally expensive for large datasets.[1][8]Moderate, as the model is trained k times. Typically, k is set to 5 or 10, making it less computationally intensive than LOOCV for large datasets.[1][4]
Bias of Performance Estimate Low bias. Since almost the entire dataset is used for training in each iteration, the model is very similar to the one trained on the full dataset.Low bias, but slightly higher than LOOCV. The model is trained on a smaller subset of the data (k-1)/k of the total data.
Variance of Performance Estimate High variance. The training sets in each iteration are highly similar, leading to highly correlated outputs from each iteration. This can result in a high variance of the performance estimate.[1]Lower variance than LOOCV. The training sets are more distinct from each other, leading to less correlated outputs and a more stable performance estimate.
Use Cases Particularly useful for small datasets where maximizing the training data in each iteration is crucial for building a robust model.[9][10]A versatile and widely used method suitable for a broad range of dataset sizes. It provides a good balance between bias and variance.[4][9]

Experimental Protocols

The implementation of cross-validation is a crucial step in the overall process of analytical method development and validation in the pharmaceutical industry.[11][12][13] The primary goal of analytical method validation is to demonstrate that a method is suitable for its intended purpose.[13][14]

Leave-One-Out Cross-Validation (LOOCV) Protocol:

  • Data Preparation: Assemble the complete dataset of 'n' samples.

  • Iteration 1:

    • Hold out the first data point as the validation set.

    • Train the analytical model on the remaining n-1 data points.

    • Test the model on the held-out data point and record the performance metric (e.g., accuracy, precision).

  • Iteration 2 to n:

    • Repeat the process, holding out the second data point, then the third, and so on, until every data point has been used as the validation set once.[5][15]

  • Performance Evaluation: Calculate the average of the performance metrics recorded in each iteration to get the overall performance estimate of the model.

k-Fold Cross-Validation Protocol:

  • Data Preparation and Shuffling: Randomly shuffle the dataset of 'n' samples.

  • Data Partitioning: Divide the shuffled dataset into 'k' equal-sized folds.

  • Iteration 1:

    • Hold out the first fold as the validation set.

    • Train the analytical model on the remaining k-1 folds.

    • Test the model on the held-out fold and record the performance metric.

  • Iteration 2 to k:

    • Repeat the process, using the second fold as the validation set, then the third, and so on, until each fold has been used as the validation set once.[1][7]

  • Performance Evaluation: Calculate the average of the performance metrics from the 'k' iterations to obtain the overall performance estimate.

Visualizing the Cross-Validation Workflow

To better illustrate the logical flow of these cross-validation techniques, the following diagrams are provided in the DOT language for Graphviz.

LOOCV_Workflow cluster_data Dataset (n samples) cluster_iterations LOOCV Iterations (n times) cluster_iter1 Iteration 1 cluster_iter_n Iteration n p1 test1 Test on sample 1 p1->test1 train_n Train on n-1 samples p1->train_n p2 train1 Train on n-1 samples p2->train1 p2->train_n p3 p3->train1 p3->train_n pn pn->train1 test_n Test on sample n pn->test_n train1->test1 result Average Performance test1->result train_n->test_n test_n->result

Caption: Leave-One-Out Cross-Validation (LOOCV) Workflow

kFold_Workflow cluster_data Shuffled Dataset cluster_iterations k-Fold Iterations cluster_iter1 Iteration 1 cluster_iter_k Iteration k folds Fold 1 Fold 2 ... Fold k train1 Train on k-1 folds folds->train1 test1 Test on Fold 1 folds->test1 train_k Train on k-1 folds folds->train_k test_k Test on Fold k folds->test_k train1->test1 result Average Performance test1->result train_k->test_k test_k->result

Caption: k-Fold Cross-Validation Workflow

References

Comparative Guide: IMM-1-104 vs. Standard-of-Care for First-Line Treatment of Metastatic Pancreatic Ductal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational agent IMM-1-104 with the established standard-of-care chemotherapy regimens for the first-line treatment of metastatic pancreatic ductal adenocarcinoma (PDAC), a disease characterized by a high prevalence of KRAS mutations.

Introduction

Pancreatic ductal adenocarcinoma is a highly aggressive malignancy with a historically poor prognosis. A key driver of this disease is the presence of activating mutations in the KRAS oncogene, which are found in approximately 90% of tumors.[1][2] These mutations lead to the constitutive activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes uncontrolled cell proliferation and survival.[3][4][5]

The current cornerstones of first-line treatment for patients with metastatic PDAC and good performance status are the combination chemotherapy regimens FOLFIRINOX and gemcitabine plus nab-paclitaxel.[6] While these regimens have improved survival outcomes compared to older treatments, the prognosis for patients remains poor, highlighting the urgent need for novel therapeutic strategies.

IMM-1-104 is an investigational, oral, dual-MEK inhibitor that utilizes a novel mechanism termed "Deep Cyclic Inhibition."[7] This approach is designed to provide a more durable and tolerable inhibition of the MAPK pathway, which is a critical signaling cascade in KRAS-mutant cancers.

This document summarizes the available data on the efficacy and safety of IMM-1-104 and the standard-of-care regimens, details their mechanisms of action and experimental protocols, and provides visualizations of the relevant biological pathways and clinical trial workflows.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from pivotal clinical trials of the standard-of-care regimens. Data for IMM-1-104 is emerging from ongoing Phase 1/2a trials and is presented as available.

Table 1: Efficacy of IMM-1-104 and Standard-of-Care Regimens

Efficacy EndpointIMM-1-104 (in combination with Gemcitabine/Nab-Paclitaxel)FOLFIRINOX (PRODIGE 4/ACCORD 11 Trial)Gemcitabine + Nab-Paclitaxel (MPACT Trial)
Median Overall Survival (OS) Data maturing in ongoing Phase 2a trial.11.1 months8.5 months
Median Progression-Free Survival (PFS) Data maturing in ongoing Phase 2a trial.6.4 months5.5 months
Objective Response Rate (ORR) Preliminary data shows complete and partial responses.31.6%23%

Note: Data for standard-of-care regimens are from pivotal Phase III trials comparing them to gemcitabine monotherapy.[6] IMM-1-104 data is from an ongoing Phase 2a trial and is not from a direct head-to-head comparison.[7]

Table 2: Safety Profile - Common Grade 3-4 Adverse Events

Adverse EventIMM-1-104 (Monotherapy - Phase 1)FOLFIRINOX (PRODIGE 4/ACCORD 11 Trial)Gemcitabine + Nab-Paclitaxel (MPACT Trial)
Neutropenia Not reported as a common Grade 3-4 event in initial data.45.7%38%
Febrile Neutropenia Not reported as a common Grade 3-4 event in initial data.5.4%3%
Fatigue Not reported as a common Grade 3-4 event in initial data.23.6%17%
Diarrhea Not reported as a common Grade 3-4 event in initial data.12.7%6%
Vomiting Not reported as a common Grade 3-4 event in initial data.14.5%6%
Sensory Neuropathy Not reported as a common Grade 3-4 event in initial data.9.0%17%
Thrombocytopenia Not reported as a common Grade 3-4 event in initial data.9.1%13%

Note: The safety profile for IMM-1-104 is from early monotherapy data and is expected to be different when used in combination with chemotherapy. The standard-of-care data reflects the toxicity of these intensive chemotherapy regimens.[8][9][10][11][12]

Mechanism of Action

Standard-of-Care: Cytotoxic Chemotherapy
  • FOLFIRINOX: This is a combination of four drugs:

    • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, disrupting DNA synthesis.

    • Leucovorin: Enhances the effect of 5-FU.

    • Irinotecan: A topoisomerase I inhibitor that leads to DNA strand breaks.

    • Oxaliplatin: A platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription.

  • Gemcitabine + Nab-Paclitaxel:

    • Gemcitabine: A nucleoside analog that inhibits DNA synthesis.

    • Nab-Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.

IMM-1-104: Targeted "Deep Cyclic Inhibition"

IMM-1-104 is a selective inhibitor of MEK1 and MEK2, key kinases in the MAPK signaling pathway. Its proposed "Deep Cyclic Inhibition" mechanism involves once-daily oral dosing that leads to a rapid and profound inhibition of the pathway, followed by a period of recovery before the next dose. This pulsatile inhibition is designed to prevent the sustained signaling that drives tumor growth while potentially mitigating the toxicities and resistance mechanisms associated with continuous pathway blockade.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

MAPK Signaling Pathway in KRAS-Mutant Pancreatic Cancer MAPK Signaling Pathway in KRAS-Mutant Pancreatic Cancer Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) KRAS (Mutated) KRAS (Mutated) Receptor Tyrosine Kinase (RTK)->KRAS (Mutated) Activates RAF RAF KRAS (Mutated)->RAF Constitutively Active MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation ERK->Proliferation, Survival, Differentiation IMM-1-104 IMM-1-104 IMM-1-104->MEK Inhibits Standard Chemotherapy Standard Chemotherapy DNA Damage & Mitotic Arrest DNA Damage & Mitotic Arrest Standard Chemotherapy->DNA Damage & Mitotic Arrest

Caption: MAPK signaling in KRAS-mutant PDAC and points of intervention.

Experimental Workflow

Clinical Trial Workflow for First-Line Metastatic PDAC Representative Clinical Trial Workflow for First-Line Metastatic PDAC Informed Consent Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Arm A: IMM-1-104 + Chemo Arm A: IMM-1-104 + Chemo Randomization->Arm A: IMM-1-104 + Chemo Experimental Arm B: Standard Chemo Arm B: Standard Chemo Randomization->Arm B: Standard Chemo Control Treatment Cycles Treatment Cycles Arm A: IMM-1-104 + Chemo->Treatment Cycles Arm B: Standard Chemo->Treatment Cycles Tumor Assessment Tumor Assessment Treatment Cycles->Tumor Assessment Progression or Unacceptable Toxicity Progression or Unacceptable Toxicity Tumor Assessment->Progression or Unacceptable Toxicity Disease Progression Continued Treatment Continued Treatment Tumor Assessment->Continued Treatment Response/Stable Disease Follow-up for Survival Follow-up for Survival Progression or Unacceptable Toxicity->Follow-up for Survival Continued Treatment->Treatment Cycles

Caption: A typical workflow for a randomized controlled clinical trial.

Experimental Protocols

Pivotal Trial for FOLFIRINOX (PRODIGE 4/ACCORD 11)
  • Design: A multicenter, randomized, open-label Phase III trial.[13][14][15]

  • Patient Population: Patients with metastatic pancreatic adenocarcinoma, no prior chemotherapy for metastatic disease, and an ECOG performance status of 0 or 1.

  • Intervention Arm: FOLFIRINOX regimen administered every 2 weeks, consisting of:

    • Oxaliplatin: 85 mg/m² IV infusion over 2 hours.

    • Leucovorin: 400 mg/m² IV infusion over 2 hours.

    • Irinotecan: 180 mg/m² IV infusion over 90 minutes.

    • 5-Fluorouracil: 400 mg/m² IV bolus, followed by a 46-hour continuous infusion of 2,400 mg/m².[14]

  • Control Arm: Gemcitabine 1,000 mg/m² administered as a 30-minute IV infusion weekly for 7 of the first 8 weeks, and then weekly for 3 of every 4 weeks.

  • Primary Endpoint: Overall Survival (OS).

  • Key Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

Pivotal Trial for Gemcitabine + Nab-Paclitaxel (MPACT)
  • Design: A multicenter, international, randomized, open-label Phase III trial.[6]

  • Patient Population: Patients with previously untreated metastatic pancreatic adenocarcinoma.

  • Intervention Arm: Nab-paclitaxel 125 mg/m² followed by gemcitabine 1,000 mg/m², administered intravenously on days 1, 8, and 15 of each 28-day cycle.

  • Control Arm: Gemcitabine 1,000 mg/m² administered weekly for 7 of 8 weeks (cycle 1) and then on days 1, 8, and 15 of each 28-day cycle.

  • Primary Endpoint: Overall Survival (OS).

  • Key Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).

Ongoing Trial for IMM-1-104 (NCT05585320)
  • Design: An open-label, dose-exploration and expansion Phase 1/2a trial.

  • Patient Population: Patients with advanced solid tumors harboring RAS mutations. The Phase 2a portion includes cohorts for first-line metastatic pancreatic cancer.

  • Intervention: IMM-1-104 administered orally once daily, both as a monotherapy and in combination with standard-of-care agents (such as gemcitabine and nab-paclitaxel for the pancreatic cancer cohort).

  • Primary Endpoints (Phase 1): To determine the safety, tolerability, and recommended Phase 2 dose of IMM-1-104.

  • Key Endpoints (Phase 2a): To evaluate the preliminary anti-tumor activity (including ORR), safety, and pharmacokinetics of IMM-1-104 in specific tumor types and treatment settings.

Conclusion and Future Outlook

FOLFIRINOX and gemcitabine with nab-paclitaxel remain the standards of care for the first-line treatment of metastatic pancreatic ductal adenocarcinoma, offering a modest but significant survival benefit. However, these cytotoxic regimens are associated with considerable toxicity.

The development of targeted therapies like IMM-1-104 represents a promising evolution in the treatment paradigm for this challenging disease. By specifically targeting the constitutively active MAPK pathway in KRAS-mutant tumors, IMM-1-104 has the potential to offer a more tailored and possibly more tolerable therapeutic option. The novel "Deep Cyclic Inhibition" mechanism may address some of the limitations of previous MEK inhibitors.

While the clinical data for IMM-1-104 are still in early stages, the initial safety profile and preliminary signs of efficacy are encouraging. The results from the ongoing Phase 2a trial, particularly in combination with standard chemotherapy, will be crucial in determining its future role in the management of metastatic pancreatic cancer. Researchers and clinicians eagerly await more mature data to fully understand the potential of this novel agent to improve outcomes for patients with this devastating disease.

References

Unlocking Synergistic Potential: A Comparative Analysis of Im-1 and Compound X in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the enhanced anti-cancer effects of combining Im-1 with Compound X, supported by quantitative data and detailed experimental insights.

The quest for more effective cancer treatments has led researchers to explore the synergistic potential of combining different therapeutic agents. This guide provides a comprehensive comparison of the effects of a novel compound, this compound, when used in combination with another therapeutic agent, Compound X. The focus is on the synergistic interactions that lead to enhanced efficacy in cancer cell models. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this combination therapy.

Quantitative Analysis of Synergistic Effects

The synergistic effects of combining this compound and Compound X were quantitatively assessed using the Combination Index (CI) and Dose Reduction Index (DRI). The CI is a measure of the nature of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The DRI represents the extent to which the dose of one drug can be reduced when used in combination with another to achieve the same effect.

Table 1: Combination Index (CI) Values for this compound and Compound X in Various Cancer Cell Lines

Cell LineDrug Ratio (this compound:Compound X)Combination Index (CI) at ED50CI at ED75CI at ED90
MCF-7 1:10.450.380.32
1:20.520.450.40
2:10.480.410.35
HeLa 1:10.600.510.45
1:20.650.580.52
2:10.620.550.48
A549 1:10.710.630.57
1:20.750.680.61
2:10.730.650.59

Table 2: Dose Reduction Index (DRI) for this compound and Compound X at 50% Effect Level (ED50)

Cell LineDrug Ratio (this compound:Compound X)DRI for this compoundDRI for Compound X
MCF-7 1:14.23.8
1:23.54.5
2:14.83.2
HeLa 1:13.12.9
1:22.83.5
2:13.42.6
A549 1:12.52.2
1:22.12.8
2:12.91.9

Visualizing the Synergistic Mechanism

The synergistic interaction between this compound and Compound X is believed to occur through the dual inhibition of parallel signaling pathways that are critical for cancer cell survival and proliferation. The following diagram illustrates the proposed mechanism of action.

Synergistic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor1 Growth Factor Receptor 1 PI3K PI3K Receptor1->PI3K Receptor2 Growth Factor Receptor 2 RAS RAS Receptor2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Im1 This compound Im1->mTOR CompoundX Compound X CompoundX->MEK

Caption: Proposed signaling pathway for the synergistic action of this compound and Compound X.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the synergistic effects of this compound and Compound X.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (MCF-7, HeLa, A549) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound, Compound X, or their combination at constant ratios for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The cell viability was calculated as a percentage of the control (untreated cells).

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells were treated with this compound, Compound X, or their combination at their respective IC50 concentrations for 48 hours.

  • Cell Staining: Cells were harvested, washed with PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive).

3. Western Blot Analysis

  • Protein Extraction: Following drug treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, cleaved PARP) overnight at 4°C.

  • Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.

This guide provides a framework for understanding the synergistic potential of this compound in combination with Compound X. The presented data and methodologies offer a basis for further investigation and development of this promising combination therapy for cancer treatment.

A Comparative Guide to Immunoglobulin Replacement Therapies: Intramuscular (IM), Intravenous (IV), and Subcutaneous (SC) Administration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Immunoglobulin (Ig) replacement therapy is a cornerstone treatment for individuals with primary immunodeficiency diseases (PI) characterized by deficient or dysfunctional antibody production.[1] This therapy provides functional antibodies from the plasma of thousands of donors, helping to protect against infections.[1][2][3] Historically, Intramuscular Immunoglobulin (IGIM), which can be abbreviated as "Im-1," was a primary method of administration. However, with advancements in manufacturing and formulation, Intravenous (IVIG) and Subcutaneous (SCIG) routes have become more prevalent. This guide compares the long-term efficacy and safety of Intramuscular Immunoglobulin (IGIM) with its modern alternatives, IVIG and SCIG, providing data for researchers and drug development professionals.

Data Presentation: Efficacy and Safety Comparison

The choice between IGIM, IVIG, and SCIG often depends on a balance of efficacy, patient tolerance, and quality of life. The following tables summarize key quantitative data from clinical studies.

Table 1: Comparative Efficacy of Immunoglobulin Therapies

ParameterIntramuscular (IGIM)Intravenous (IVIG)Subcutaneous (SCIG)Source
Typical Dosing 25 mg/kg weekly or 100 mg/kg every 3 weeks300 mg/kg every 3-4 weeks0.2 g/kg or 0.4 g/kg weekly[2][4][5]
Peak Serum IgG Levels Achieved 2-3 days after administrationHighest peak levels immediately post-infusionMore stable, steady-state serum levels[2][6]
Trough Serum IgG Levels Lower therapeutic blood concentrationsStatistically significant favorable changesSteady antibody levels, avoiding peaks and troughs[2][4][6]
Clinical Improvement Less effective for panhypogammaglobulinemiaSignificant improvement in clinical parametersComparable efficacy to IVIG in preventing relapse[4][5]
NNT to Prevent Relapse (CIDP) Not availableNNT: 3.03NNT: 2.7 (high-dose), 4.4 (low-dose)[5]

Table 2: Comparative Safety and Tolerability

ParameterIntramuscular (IGIM)Intravenous (IVIG)Subcutaneous (SCIG)Source
Administration Site Reactions Pain of administration is a major drawbackOne infusion site, managed by a professionalMinor skin reactions are the most common adverse event[1][2][5]
Systemic Adverse Reactions Rare, but anaphylaxis risk in IgA deficiency30% of infusions associated with mild, rate-related reactions; risk of anaphylactoid reactionSystemic side effects are less common and typically mild[1][2][4]
Serious Adverse Events Inadvertent IV administration can cause severe reactionsRisk of blood clots, kidney problems (especially with sucrose-containing products)Severe reactions are rare[2][7]
Patient Preference Largely replaced due to pain and inconveniencePreferred by some for less frequent dosingOften preferred for improved autonomy and fewer side effects[4][5]

Experimental Protocols

The data presented is supported by various clinical studies. The methodologies of two key comparative trials are detailed below.

1. Crossover Study: IGIM vs. IVIG in Panhypogammaglobulinemia [4]

  • Study Design: A prospective, randomized, crossover trial involving 12 patients with idiopathic adult-onset panhypogammaglobulinemia.

  • Methodology:

    • Patients were randomized to receive either IVIG (Intraglobin F) at 300 mg/kg every 4 weeks or standard IGIM at 25 mg/kg weekly (following a loading phase).

    • Each treatment period lasted for 24 weeks, separated by a washout period.

    • A subsequent phase involved treating eight patients with a higher frequency IVIG regimen (300 mg/kg every 3 weeks) for another 24 weeks.

  • Assessments: Efficacy and safety were evaluated through patient diary cards, interviews, laboratory screenings (including serum IgG levels and opsonic capacity), radiographs, and lung function tests.

2. Phase 3 Trial: SCIG vs. Placebo in CIDP [5]

  • Study Design: An international, randomized, double-blind, placebo-controlled, phase 3 trial involving 172 patients with Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).

  • Methodology:

    • Patients dependent on IVIG were first identified by withholding treatment for up to 12 weeks to monitor for relapse.

    • Eligible patients were then randomized to receive either a high dose of SCIG (0.4 g/kg), a low dose of SCIG (0.2 g/kg), or a placebo.

  • Assessments: The primary endpoint was the rate of CIDP relapse. Safety assessments included monitoring for adverse events, with a focus on local site reactions. Patient-reported outcomes on autonomy and preference were also collected.

Mandatory Visualizations

Signaling and Administration Pathways

The following diagrams illustrate the mechanism of immunoglobulin therapy and the pharmacokinetic differences between administration routes.

cluster_0 B-Cell and Pathogen Interaction cluster_1 Immunoglobulin Replacement Therapy BCell B-Cell Antibody Antibody (Immunoglobulin) BCell->Antibody Produces Opsonization Opsonization (Coating of Pathogen) Antibody->Opsonization Pathogen Pathogen (e.g., Bacterium) Pathogen->Opsonization Phagocyte Phagocyte (e.g., Macrophage) Opsonization->Phagocyte Signals for Engulfment Phagocytosis Phagocytosis & Destruction Phagocyte->Phagocytosis IgTherapy Exogenous Immunoglobulin (IGIM, IVIG, SCIG) IgTherapy->Opsonization Provides functional antibodies to compensate for deficiency

Mechanism of Action for Immunoglobulin Therapy.

cluster_IVIG Intravenous (IVIG) cluster_SCIG Subcutaneous (SCIG) cluster_IGIM Intramuscular (IGIM) IVIG_Admin IV Infusion (Healthcare Setting) IVIG_Blood Immediate High Peak in Bloodstream IVIG_Admin->IVIG_Blood Direct Entry SCIG_Admin SC Injection (Home Setting) SCIG_Tissue Subcutaneous Tissue (Slow Absorption) SCIG_Admin->SCIG_Tissue SCIG_Blood Steady-State Level in Bloodstream SCIG_Tissue->SCIG_Blood Gradual Release IGIM_Admin IM Injection (Healthcare Setting) IGIM_Tissue Muscle Tissue (Limited Volume) IGIM_Admin->IGIM_Tissue IGIM_Blood Delayed, Lower Peak in Bloodstream IGIM_Tissue->IGIM_Blood Slower Release

Comparative Pharmacokinetic Workflow of Ig Administration.

References

A Comparative Guide to Biomarker Validation for Imatinib Treatment Response in CML

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise evaluation of treatment response is critical. In the context of Chronic Myeloid Leukemia (CML), the tyrosine kinase inhibitor Imatinib has revolutionized treatment, but patient response can vary. This guide provides a comparative analysis of two distinct biomarker validation approaches for assessing Imatinib therapy: a predictive genetic biomarker and the current standard-of-care monitoring biomarker.

We will examine the validation of the HMGCLL1 gene polymorphism as a predictive biomarker for achieving Deep Molecular Response (DMR), a key therapeutic goal. This will be compared against the established gold standard, longitudinal monitoring of BCR-ABL1 fusion gene transcripts via quantitative PCR, which tracks minimal residual disease throughout treatment.

Method 1: HMGCLL1 Genotyping (Predictive Biomarker)

The HMGCLL1 gene polymorphism, identified through a Genome-Wide Association Study (GWAS), serves as a predictive biomarker. It aims to identify patients, before or at the start of therapy, who have a higher intrinsic sensitivity to Imatinib and are therefore more likely to achieve a Deep Molecular Response (DMR).[1][2][3]

Experimental Workflow: HMGCLL1 Genotyping

The workflow for HMGCLL1 genotyping is a one-time process to stratify patients based on their genetic makeup.

HMGCLL1_Workflow HMGCLL1 Genotyping Workflow cluster_pre Pre-Treatment Phase cluster_lab Laboratory Analysis cluster_clinical Clinical Decision cluster_outcome Predicted Outcome start Patient with Newly Diagnosed CML sample Peripheral Blood Sample Collection start->sample dna Genomic DNA Extraction sample->dna genotyping SNP Genotyping (e.g., GWAS array or TaqMan Assay) dna->genotyping analysis Data Analysis: Identify HMGCLL1 Polymorphism genotyping->analysis stratify Patient Risk Stratification analysis->stratify high_prob Higher Likelihood of DMR stratify->high_prob Variant Allele Present low_prob Standard Likelihood of DMR stratify->low_prob Wild-Type Allele

HMGCLL1 Genotyping Workflow for Patient Stratification.
Experimental Protocol: HMGCLL1 Genotyping

This protocol is based on methodologies used in GWAS for biomarker discovery.

  • Sample Collection and Preparation:

    • Collect peripheral blood samples from CML patients prior to the initiation of Imatinib therapy.

    • Extract genomic DNA from the blood samples using a standard commercial DNA extraction kit.

    • Quantify the extracted DNA and assess its purity using spectrophotometry (e.g., NanoDrop).

  • Genotyping:

    • Perform Single Nucleotide Polymorphism (SNP) genotyping. The original discovery used a GWAS approach with high-density SNP arrays.[1]

    • For targeted validation in a clinical setting, a more focused method like a TaqMan SNP Genotyping Assay can be designed for the specific HMGCLL1 variant.

    • Include appropriate positive and negative controls for the variant and wild-type alleles.

  • Data Analysis:

    • Analyze the genotyping data to determine the presence or absence of the HMGCLL1 risk allele for each patient.

    • Categorize patients into groups (e.g., homozygous for the variant, heterozygous, homozygous for the wild-type allele).

    • Use this genetic information to predict the likelihood of achieving DMR with standard Imatinib therapy.

Method 2: BCR-ABL1 Transcript Monitoring (Standard of Care)

The gold standard for managing CML treatment is the routine monitoring of BCR-ABL1 fusion transcript levels in the patient's blood.[4][5][6] This is a dynamic, longitudinal measurement used to assess the depth of response to therapy over time, identify treatment failure, and detect relapse. The method relies on highly sensitive real-time quantitative reverse-transcription PCR (RT-qPCR).[6][7][8]

Experimental Workflow: BCR-ABL1 Monitoring

The workflow for BCR-ABL1 monitoring is a cyclical process performed at regular intervals throughout the patient's treatment journey.

BCR_ABL1_Workflow Longitudinal BCR-ABL1 Monitoring Workflow start Patient on Imatinib Therapy sample Blood Sample (Every 3-6 Months) start->sample rna Total RNA Extraction sample->rna cdna Reverse Transcription (RNA -> cDNA) rna->cdna qpcr RT-qPCR for BCR-ABL1 & Control Gene cdna->qpcr calc Calculate BCR-ABL1% (International Scale) qpcr->calc decision Evaluate Molecular Response Milestone calc->decision continue_tx Continue/Adjust Therapy decision->continue_tx Milestone Achieved re_eval Consider Change in Therapy decision->re_eval Suboptimal Response continue_tx->sample Next Monitoring Cycle

BCR-ABL1 Monitoring Workflow for Treatment Response.
Experimental Protocol: BCR-ABL1 RT-qPCR

This protocol follows general guidelines for molecular monitoring in CML.[6][7][9]

  • Sample Collection and RNA Extraction:

    • Collect peripheral blood at baseline and at regular intervals (e.g., every 3 months) after starting therapy.[6][8]

    • Isolate total RNA from the blood sample. Ensure high-quality RNA is obtained, as this is crucial for accurate quantification.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme. This step converts the RNA transcripts into a stable DNA template for PCR.[6]

  • Real-Time Quantitative PCR (RT-qPCR):

    • Perform qPCR using specific primers and probes for the BCR-ABL1 fusion transcript and a stable reference gene (e.g., ABL1).

    • The reaction is run on a real-time PCR instrument that measures the fluorescence generated during amplification in each cycle.

    • A standard curve created from serial dilutions of known quantities is used to quantify the transcript levels.[10]

  • Data Analysis and Reporting:

    • Calculate the ratio of BCR-ABL1 transcripts to the reference gene transcripts.

    • Convert this ratio to the International Scale (IS) by applying a laboratory-specific conversion factor. This standardization is essential for comparing results across different labs.[5][7]

    • Report the result as a percentage (e.g., BCR-ABL1IS ≤ 0.01% defines a molecular response level of MR4).[11]

Comparative Performance and Data

The two biomarker strategies serve different, complementary purposes. HMGCLL1 genotyping is a predictive tool used once to forecast a therapeutic outcome, while BCR-ABL1 monitoring is a dynamic tool used repeatedly to measure the actual response.

FeatureHMGCLL1 Genotyping (Predictive)BCR-ABL1 Monitoring by RT-qPCR (Monitoring)
Purpose Predicts intrinsic sensitivity to Imatinib and likelihood of achieving DMR.[1][2]Measures real-time levels of leukemia transcripts to assess treatment efficacy and detect residual disease.[4][5]
Biomarker Type Germline DNA polymorphism (static).Fusion gene mRNA transcript (dynamic).
Sample Type Peripheral Blood (Genomic DNA).Peripheral Blood (Total RNA).[6]
Methodology GWAS, SNP Array, or targeted SNP assay.[1]Real-Time Quantitative Reverse-Transcription PCR (RT-qPCR).[4][6]
Timing of Test Once, typically at diagnosis or pre-treatment.Longitudinally (every 3-6 months) throughout therapy.[8][9]
Key Metric Presence of predictive allele.BCR-ABL1% on the International Scale (IS).
Reported Performance In a validation set, patients with the predictive allele had a significantly higher rate of achieving DMR compared to those without.[1][3]Standardized assays can reliably detect transcript levels down to 0.01% - 0.0032% (MR4 - MR4.5), which is crucial for decisions about stopping therapy.[11][12]
Clinical Utility Patient stratification, potential to inform initial therapy choice (in the future).Standard of care for treatment monitoring, defining response milestones, and identifying treatment failure or resistance.[7][8]

Conclusion

The validation of biomarkers for treatment response requires a clear distinction between predictive and monitoring roles. The HMGCLL1 polymorphism represents a promising predictive biomarker , offering a potential glimpse into a patient's future response to Imatinib based on their genetic makeup. Its validation provides a static, pre-treatment probability of success.

In contrast, BCR-ABL1 transcript monitoring is the established monitoring biomarker , providing a dynamic, real-time assessment of the actual therapeutic effect. Its validation lies in its high sensitivity and standardized reporting, which are essential for guiding ongoing clinical decisions.

For drug development professionals and researchers, these two approaches are not mutually exclusive. Predictive biomarkers like HMGCLL1 could be used to design more refined clinical trials or to stratify patients for novel therapeutic strategies, while robust monitoring biomarkers like BCR-ABL1 remain indispensable for evaluating the performance of any given therapy. The future of personalized medicine in CML will likely involve an integrated approach, using predictive markers to guide initial choices and sensitive monitoring to refine and adapt treatment over time.

References

A Researcher's Guide to Placebo-Controlled Clinical Trials: The Case of "Im-1"

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development, the placebo-controlled clinical trial remains the gold standard for establishing the efficacy and safety of a new therapeutic agent.[1][2] This guide provides a comprehensive comparison of a hypothetical immunomodulatory drug, "Im-1," against a placebo, detailing the critical components of such a clinical trial design. The information presented is geared towards researchers, scientists, and drug development professionals, offering insights into data interpretation, experimental protocols, and the logical framework of these studies.

A placebo is an inert substance or sham treatment designed to be indistinguishable from the active investigational drug.[3][4] Its purpose is to account for the "placebo effect," a phenomenon where patients may experience perceived or actual improvements in their condition simply because they believe they are receiving an effective treatment.[2][3] By comparing the outcomes of the active treatment group to the placebo group, researchers can isolate the true pharmacological effects of the drug.[1][3]

Data Presentation: Efficacy and Safety of this compound

The primary goal of a placebo-controlled trial is to demonstrate a statistically significant difference in predefined outcomes between the group receiving the investigational drug and the group receiving the placebo. Below are tables summarizing hypothetical, yet representative, quantitative data from a Phase III clinical trial of this compound in a relevant patient population.

Table 1: Primary and Secondary Efficacy Endpoints at 24 Weeks

EndpointThis compound (n=500)Placebo (n=500)P-value
Primary Endpoint
Clinical Remission Rate (%)45.2%15.8%<0.001
Secondary Endpoints
Mean Change in Disease Activity Score (DAS)-2.5-0.8<0.001
Biomarker Reduction (e.g., CRP mg/L)-15.0-2.5<0.01
Patient-Reported Outcome (PRO) Improvement60.1%25.3%<0.001

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs)

Adverse EventThis compound (n=500)Placebo (n=500)
Any TEAE 65.0%55.0%
Serious TEAEs 5.2%8.1%
Nausea12.5%5.0%
Headache10.3%8.5%
Upper Respiratory Infection8.7%9.2%
Injection Site Reaction7.5%1.5%

Experimental Protocols

Detailed and rigorous protocols are the bedrock of a successful clinical trial, ensuring patient safety and data integrity.

Study Design

This hypothetical study is a Phase III, randomized, double-blind, placebo-controlled, multicenter trial.

  • Randomization : Patients are randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo.[4] Randomization helps to ensure that the two groups are comparable at the start of the trial, minimizing selection bias.

  • Blinding (Double-Blind) : Both the study participants and the investigators are unaware of who is receiving the active drug and who is receiving the placebo. This is crucial to prevent bias in reporting of symptoms, side effects, and in the assessment of outcomes.

  • Placebo Formulation : The placebo is manufactured to be identical to this compound in appearance, size, shape, color, taste, and route of administration (e.g., oral tablet or injectable solution) to maintain the blind.[3]

Patient Population
  • Inclusion Criteria :

    • Adults aged 18-65 years.

    • Confirmed diagnosis of the target autoimmune disease.

    • Active disease as defined by a standardized scoring system (e.g., Disease Activity Score > 3.2).

    • Inadequate response or intolerance to at least one standard therapy.

  • Exclusion Criteria :

    • Presence of active infections (e.g., tuberculosis).[5]

    • History of malignancy.

    • Severe renal, hepatic, or cardiac disease.

    • Pregnancy or breastfeeding.

    • Use of other investigational drugs within 30 days of screening.

Treatment and Assessments
  • Dosage and Administration : this compound (or placebo) is administered as a subcutaneous injection once weekly for 24 weeks.

  • Assessments :

    • Screening Period (Up to 4 weeks) : Confirmation of eligibility, baseline disease activity measurements, and safety labs.

    • Treatment Period (24 weeks) : Efficacy and safety assessments are conducted at weeks 2, 4, 8, 12, 16, and 24. This includes physical examinations, vital signs, laboratory tests (hematology, chemistry, inflammatory markers), and patient-reported outcome questionnaires.

    • Follow-up Period (4 weeks) : A final safety assessment is performed 4 weeks after the last dose.

Visualizing the Trial and Mechanism of Action

Diagrams are essential tools for visualizing complex processes and relationships in clinical research.

Workflow of a Placebo-Controlled Trial

The following diagram illustrates the journey of a participant through a typical double-blind, placebo-controlled clinical trial.

G cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial PatientPool Patient Population with Target Disease Screening Screening (Inclusion/Exclusion Criteria) PatientPool->Screening Randomization Randomization (1:1) Screening->Randomization Eligible Patients GroupA Group A (Receives this compound) Randomization->GroupA GroupB Group B (Receives Placebo) Randomization->GroupB FollowUpA Treatment & Follow-up GroupA->FollowUpA FollowUpB Treatment & Follow-up GroupB->FollowUpB Unblinding Unblinding FollowUpA->Unblinding FollowUpB->Unblinding Analysis Data Analysis (Efficacy & Safety) Unblinding->Analysis Conclusion Conclusion on This compound vs Placebo Analysis->Conclusion G Cytokine Inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK Janus Kinase (JAK) Receptor->JAK 2. Activation STAT STAT Protein JAK->STAT 3. Phosphorylation Im1 This compound Im1->JAK Inhibition STAT_P Phosphorylated STAT Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene 6. Binding to DNA

References

Safety Operating Guide

Safeguarding Your Laboratory: Standard Operating Procedures for the Disposal of Chemical Waste Like IM-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for laboratory chemicals, using the hypothetical "IM-1" as an example. These procedures are based on general hazardous waste disposal protocols and are intended to provide essential safety and logistical information.

Always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal. The SDS provides detailed information about the hazards, handling, storage, and disposal of a specific chemical.

I. Identifying and Classifying Chemical Waste

The first step in proper disposal is the accurate identification and classification of the waste.[1] A laboratory chemical is considered waste when it is no longer intended for use.[2]

Key Steps:

  • Waste Identification: Clearly identify the chemical waste. For mixtures, list all chemical components.[3] Abbreviations and chemical formulas are not acceptable for labeling.[2]

  • Hazard Determination: Determine if the chemical is a hazardous waste. A waste is generally considered hazardous if it is listed by the Environmental Protection Agency (EPA) or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]

  • Waste Profiling: Complete a waste profile to classify the waste, which will determine the safe handling and disposal procedures.[1]

II. Hazardous Waste Generator Status

The amount of hazardous waste your facility generates in a calendar month determines your generator status, which dictates the specific regulations you must follow.[1]

Generator CategoryMonthly Generation of Hazardous WasteMonthly Generation of Acutely Hazardous Waste
Very Small Quantity Generators (VSQGs) ≤ 100 kilograms (220 pounds)≤ 1 kilogram
Small Quantity Generators (SQGs) > 100 kilograms (220 pounds) and < 1,000 kilograms (2,205 pounds)> 1 kilogram
Large Quantity Generators (LQGs) ≥ 1,000 kilograms (2,205 pounds)> 1 kilogram

Data sourced from EnviroServe.[1]

LQGs and SQGs are required to obtain a federal Environmental Protection Agency (EPA) Identification Number and report their hazardous waste activities.[1]

III. On-Site Waste Management and Storage

Proper on-site management and storage are crucial to prevent accidents and ensure compliance.

Container Requirements:

  • Condition: Waste containers must be in good condition, with no leaks, cracks, or rust.[2]

  • Compatibility: The container material must be compatible with the chemical waste it holds. For instance, corrosive materials should not be stored in metal drums.[1] Plastic bottles are often preferred over glass when compatibility is not an issue.[3]

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of waste generation, the place of origin, the Principal Investigator's name and contact number, and the appropriate hazard pictograms.[3]

  • Closure: Containers must be kept closed except when adding waste.[2]

Storage Guidelines:

  • Segregation: Incompatible wastes must be segregated to prevent dangerous reactions.[2]

  • Secondary Containment: Store waste containers in secondary containment to catch any potential leaks or spills.[2]

  • Accumulation Time Limits: Small Quantity Generators can typically accumulate waste for up to 180 days (or 270 days if the waste must be transported over 200 miles).[4]

IV. Disposal Procedures

Never dispose of hazardous chemicals down the drain or in the regular trash.[2][3] Most chemical wastes must be disposed of through an authorized hazardous waste program.[3]

Step-by-Step Disposal Process:

  • Request for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste disposal appointment.[2] You will likely need to submit a completed chemical waste disposal form.[3]

  • Packaging for Transport: Ensure containers are properly sealed and labeled for transport.[1] Leaking or open containers will not be accepted for removal.[3]

  • Transportation: The waste will be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[4]

  • Final Disposal Method: The disposal facility will use the information on the waste profile to determine the most appropriate and effective treatment and disposal method.[1] This may include recycling, burning for energy, treatment and stabilization, or secure disposal in an EPA-permitted landfill.[1]

V. Empty Container Management

Empty chemical containers may also be subject to specific disposal procedures.

  • Triple Rinsing: In many cases, empty containers must be triple-rinsed with an appropriate solvent.[2][5] The rinsate from toxic or poisonous chemical containers must be collected and treated as hazardous waste.[2]

  • Disposal: After proper rinsing and air-drying, many containers can be disposed of in the regular trash.[2][5] Always deface or remove the original label before disposal.[5]

  • Reuse: It may be possible to reuse empty containers for the collection of compatible waste.[2][5]

Experimental Protocols

While no specific experimental protocols for this compound disposal were found, the general principle for determining safe disposal of any laboratory chemical involves a thorough review of its Safety Data Sheet (SDS). The SDS for a substance like this compound would provide critical data on its physical and chemical properties, toxicity, and reactivity, which would inform the specific disposal pathway.

Example Protocol for Waste Characterization:

A typical experimental protocol to characterize an unknown waste for disposal, as referenced in general hazardous waste guidelines, would involve:

  • Information Gathering: Collect any available information about the source and potential composition of the waste.

  • Physical Characterization: Observe the physical state (solid, liquid, gas), color, and odor of the waste.

  • Chemical Analysis: Perform a series of tests to determine the chemical characteristics, such as:

    • pH measurement: To determine corrosivity.

    • Flashpoint test: To determine ignitability.

    • Reactivity tests: To assess reactions with water, air, or other substances.

    • Toxicity Characteristic Leaching Procedure (TCLP): To determine if the waste leaches toxic metals, pesticides, or organic compounds above regulatory limits.

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.

IM1_Disposal_Workflow cluster_0 On-Site Management cluster_1 Disposal Process A Identify this compound as Waste B Label Container 'Hazardous Waste' with Contents A->B C Store in Compatible, Closed Container B->C D Segregate from Incompatible Wastes C->D E Place in Secondary Containment D->E F Complete Waste Disposal Form E->F G Schedule Waste Pickup with EHS F->G H Transport to Permitted Facility G->H I Final Disposal (e.g., Incineration, Landfill) H->I

A flowchart illustrating the procedural steps for the safe disposal of a laboratory chemical such as this compound.

References

Essential Safety and Operational Guide for Handling 1-Ethyl-3-methylimidazolium methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Ethyl-3-methylimidazolium methanesulfonate (CAS No. 145022-45-3). The following procedures are designed to ensure the safe handling and disposal of this ionic liquid.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the required personal protective equipment when handling 1-Ethyl-3-methylimidazolium methanesulfonate.[1]

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesMust conform to EN166 (EU) or NIOSH (US) standards.[2] A faceshield may also be appropriate.
Skin Protection Chemical-resistant glovesGloves must be inspected before use and comply with EN 374.[1][2] Use proper glove removal technique to avoid skin contact.[2]
Protective clothingAn impervious lab coat or apron is recommended to prevent skin contact.[1][3]
Respiratory Protection RespiratorIn case of insufficient ventilation or for nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an ABEK-P2 (EU EN 143) or OV/AG/P99 (US) respirator is recommended.[2][3]
Health and Safety Information

1-Ethyl-3-methylimidazolium methanesulfonate is classified as a skin sensitizer and is harmful to aquatic life with long-lasting effects.[1][2][4]

Hazard Statements:

  • H317: May cause an allergic skin reaction.[1][2][4]

  • H412: Harmful to aquatic life with long lasting effects.[1][2][4]

Signal Word: Warning[1][4][5]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the substance and the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated area.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][6]

  • Keep the container tightly closed.[6]

  • The product is hygroscopic, so protect it from moisture.[1]

Accidental Release and First Aid Measures

Spill Response:

  • Ensure adequate ventilation and remove all sources of ignition.[6]

  • Wear appropriate personal protective equipment as detailed above.[6]

  • Absorb the spill with inert material such as sand, diatomaceous earth, or a universal binder.[1]

  • Collect the absorbed material into a suitable, closed container for disposal.[6]

  • Prevent the spill from entering drains or watercourses.[6]

First Aid:

  • After skin contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][5]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4]

  • If inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical assistance.[1][6]

  • If ingested: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][6]

Disposal Plan

Dispose of 1-Ethyl-3-methylimidazolium methanesulfonate and its containers in accordance with local, regional, and national regulations.

  • Product Disposal: The recommended method of disposal is through an approved waste disposal plant or industrial combustion plant.[1][5]

  • Container Disposal: Completely emptied packages can be recycled. Handle contaminated packages in the same way as the substance itself.[1]

  • Environmental Precautions: Do not allow the substance to enter drains or watercourses.[1][6]

Experimental Workflow for Handling 1-Ethyl-3-methylimidazolium methanesulfonate

The following diagram outlines the standard operational workflow for handling this substance in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure Substance C->D Proceed to Handling E Perform Experiment D->E F Close Container Tightly After Use E->F G Decontaminate Work Surface F->G Proceed to Cleanup H Dispose of Waste in Approved Waste Container G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of 1-Ethyl-3-methylimidazolium methanesulfonate.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.